Product packaging for Lexithromycin(Cat. No.:CAS No. 118244-59-0)

Lexithromycin

Cat. No.: B6594491
CAS No.: 118244-59-0
M. Wt: 763.0 g/mol
InChI Key: HPZGUSZNXKOMCQ-SQYJNGITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lexithromycin is a macrolide antibiotic compound intended for research applications. As a laboratory reagent, it is designed for in vitro studies to investigate antibiotic mechanisms, bacterial resistance, and pharmacological properties. Its primary mechanism of action is believed to involve the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Researchers utilize this compound to explore its spectrum of activity against various Gram-positive and Gram-negative bacterial strains, as well as its potential pharmacokinetic profiles. Strict handling protocols must be followed. This compound is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70N2O13 B6594491 Lexithromycin CAS No. 118244-59-0

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZGUSZNXKOMCQ-SQYJNGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53066-26-5
Record name Lexithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Lexithromycin and Macrolide Antibiotics on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, "Lexithromycin" is not a recognized generic name for a clinically approved or widely studied antibiotic. This guide, therefore, details the well-established mechanism of action for the macrolide and ketolide classes of antibiotics, to which a compound named this compound would hypothetically belong. The principles outlined are foundational to this class of ribosomal inhibitors.

Executive Summary

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, exert their bacteriostatic—and at high concentrations, bactericidal—effects by targeting the bacterial ribosome.[1][2] This guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction. Macrolides bind within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit, leading to the inhibition of protein synthesis.[3][4] This action is not a simple steric blockade but a nuanced, context-dependent process that is contingent on the amino acid sequence of the nascent polypeptide chain.[3] This document details the binding site, the dual mechanisms of translational inhibition, and the experimental protocols used to elucidate these interactions, providing a technical resource for researchers in antimicrobial drug development.

The Bacterial Ribosome: The Target Machinery

The bacterial 70S ribosome, composed of a small 30S and a large 50S subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into protein.[2][5] Key functional sites include:

  • Aminoacyl (A) Site: Binds the incoming aminoacyl-tRNA.

  • Peptidyl (P) Site: Holds the tRNA with the growing polypeptide chain.

  • Exit (E) Site: The exit point for the deacylated tRNA.

  • Peptidyl Transferase Center (PTC): Located on the 50S subunit, it catalyzes peptide bond formation.

  • Nascent Peptide Exit Tunnel (NPET): A ~100 Å long channel within the 50S subunit through which the newly synthesized polypeptide emerges.[3]

Macrolides exploit the critical function of the NPET to disrupt protein synthesis.

Core Mechanism of Action: A Dual Approach

The primary mechanism of macrolides involves direct inhibition of protein synthesis, with a secondary effect on ribosome assembly.

Primary Mechanism: Inhibition of Polypeptide Elongation

3.1.1 Binding Site within the Nascent Peptide Exit Tunnel

Macrolides bind to a single, high-affinity site located at the entrance of the NPET.[6] This binding pocket is predominantly formed by specific nucleotides of the 23S ribosomal RNA (rRNA), a key component of the 50S subunit.[6] The macrolactone ring, the core structure of these antibiotics, forms the basis of the interaction, while side chains, such as the desosamine sugar, establish critical contacts.[7] For ketolides, a newer generation of macrolides, an alkyl-aryl side chain can form additional interactions within the tunnel, enhancing binding and efficacy.[7]

3.1.2 Context-Specific Translational Arrest

Contrary to the older "tunnel plug" model, macrolides do not indiscriminately halt all protein synthesis.[3] Instead, they act as selective modulators of translation. The inhibition is highly dependent on the sequence of the nascent peptide passing through the tunnel.[3]

  • Peptide-Drug-Tunnel Interaction: The ribosome stalls when a specific "arrest motif" within the nascent peptide is being synthesized. This stalling is the result of a composite structure formed by the antibiotic, specific amino acids of the nascent chain, and the rRNA nucleotides of the tunnel wall.[3]

  • Allosteric Inhibition of PTC: This composite structure can allosterically induce conformational changes in the PTC, which is located ~10 Å away, inhibiting its catalytic activity and preventing peptide bond formation.[3] This prevents the addition of the next amino acid, leading to premature dissociation of the peptidyl-tRNA and termination of synthesis.[6]

  • Permissive Sequences: Nascent chains lacking these specific arrest motifs can often bypass the bound antibiotic, allowing for continued synthesis of certain proteins.[3]

dot

Diagram 1: Macrolide Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Inhibition Inhibition of Peptide Bond Formation PTC->Inhibition NPET Nascent Peptide Exit Tunnel (NPET) (23S rRNA) StalledComplex Stalled Ribosome Complex (Drug-Peptide-Tunnel) mRNA mRNA This compound This compound (Macrolide) This compound->NPET Binds within NPET This compound->StalledComplex NascentPeptide Nascent Peptide (with arrest motif) NascentPeptide->NPET Enters tunnel NascentPeptide->StalledComplex StalledComplex->PTC Allosterically affects PTC Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Termination Protein Synthesis Terminated Dissociation->Termination

Caption: Mechanism of macrolide-induced translational arrest.

Secondary Mechanism: Inhibition of 50S Subunit Assembly

In addition to inhibiting translation, macrolides can also impair the biogenesis of the 50S ribosomal subunit. They can bind to precursor particles of the 50S subunit, disrupting the assembly pathway and reducing the overall number of functional ribosomes in the cell. This dual mechanism enhances their antimicrobial efficacy.

Quantitative Data: Inhibitory Concentrations

The potency of macrolide antibiotics can be quantified by their 50% inhibitory concentration (IC₅₀) for various cellular processes. The table below summarizes representative data for different macrolides against various bacterial strains.

AntibioticOrganismTarget ProcessIC₅₀ (µg/mL)Reference
Azithromycin Haemophilus influenzaeProtein Synthesis0.4[8]
Erythromycin Haemophilus influenzaeProtein Synthesis1.5[8]
Solithromycin Streptococcus pneumoniaeCell Viability0.0075
Solithromycin Staphylococcus aureusCell Viability0.040
Solithromycin Haemophilus influenzaeCell Viability0.125
Erythromycin Escherichia coli50S Subunit Formation~5.0[9]

Note: IC₅₀ values can vary based on the specific strain and experimental conditions.

Experimental Protocols

Elucidating the mechanism of action of ribosomal antibiotics requires a suite of specialized biochemical and structural biology techniques.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis.

  • System Preparation: A cell-free transcription-translation system (e.g., PURExpress or an S30 extract from E. coli) is prepared.

  • Reaction Mixture: The system is supplemented with a DNA or mRNA template encoding a specific protein, amino acids, and an energy source. One of the amino acids (e.g., ¹⁴C-L-leucine or ³⁵S-methionine) is radiolabeled.

  • Incubation: The antibiotic (e.g., this compound) is added at varying concentrations to different reaction tubes. A control reaction with no antibiotic is included. Reactions are incubated at 37°C for a set period (e.g., 60 minutes).

  • Precipitation: The reaction is stopped, and newly synthesized proteins are precipitated using trichloroacetic acid (TCA).

  • Quantification: The precipitated, radiolabeled protein is captured on a filter, and the radioactivity is measured using a scintillation counter.

  • Analysis: The percentage of inhibition is calculated relative to the no-drug control, and the IC₅₀ value is determined by plotting inhibition versus drug concentration.

Toeprinting Assay for Ribosome Stalling

This primer extension inhibition assay maps the precise location of a stalled ribosome on an mRNA transcript.[9][10]

  • Complex Formation: An in vitro translation reaction is assembled as described above, containing the mRNA of interest, ribosomes, tRNAs, and the antibiotic being tested.

  • Primer Hybridization: A DNA primer, fluorescently or radioactively labeled, is annealed to the mRNA downstream of the potential stalling site.

  • Primer Extension: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.

  • Stalling Detection: When the reverse transcriptase encounters the stalled ribosome, it is blocked, terminating the cDNA synthesis. This results in a truncated cDNA product, the "toeprint."

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The size of the toeprint band, determined by running a DNA sequencing ladder alongside, reveals the exact nucleotide position of the ribosome stall site on the mRNA.[9]

dot

Diagram 2: Toeprinting Assay Workflow cluster_setup Reaction Setup cluster_assay Primer Extension cluster_analysis Analysis A 1. Assemble In Vitro Translation Mix (Ribosomes, mRNA, tRNAs) B 2. Add Test Antibiotic (e.g., this compound) A->B C 3. Incubate to allow ribosome stalling B->C D 4. Anneal Labeled DNA Primer to mRNA C->D E 5. Add Reverse Transcriptase to synthesize cDNA D->E Block 6. Enzyme stops at stalled ribosome E->Block F 7. Separate cDNA Products by Gel Electrophoresis G 8. Visualize Bands and Identify 'Toeprint' F->G H 9. Map Stall Site (e.g., 16 nt from start codon) G->H Block->F Generates truncated cDNA

Caption: Workflow for identifying antibiotic-induced ribosome stalling.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique for visualizing the high-resolution structure of the ribosome-antibiotic complex.[8][11]

  • Complex Formation: Highly purified 70S ribosomes are incubated with a saturating concentration of the antibiotic to ensure binding.

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the complexes in their native state without forming ice crystals.

  • Data Collection: The frozen grid is loaded into a transmission electron microscope. A large number of 2D projection images (micrographs) of the randomly oriented ribosome-drug complexes are automatically collected.

  • Image Processing:

    • Particle Picking: Individual ribosome particles are identified and boxed out from the micrographs.

    • 2D Classification: Particles are grouped into classes based on their orientation to remove noise and non-ideal particles.

    • 3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D density map of the ribosome.

  • Model Building and Analysis: An atomic model of the ribosome is fitted into the cryo-EM density map. The resulting structure reveals the precise binding orientation of the antibiotic within the NPET and its interactions with the rRNA and nascent peptide.[12]

Conclusion

The mechanism of action for macrolide and ketolide antibiotics is a sophisticated process of context-dependent translational modulation rather than simple steric hindrance. By binding within the nascent peptide exit tunnel of the 50S ribosomal subunit, these drugs, in concert with specific nascent peptide sequences, allosterically inhibit the peptidyl transferase center. Understanding these detailed molecular interactions is critical for overcoming acquired resistance, which often involves methylation or mutation of the 23S rRNA binding site, and for the rational design of novel, more potent ribosomal inhibitors. The experimental protocols outlined herein form the foundational toolkit for the continued investigation and development of this vital class of antibiotics.

References

Unveiling the Gram-Positive Spectrum of Lexithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antimicrobial activity of Lexithromycin, focusing on its efficacy against Gram-positive bacteria. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation.

Introduction: this compound, a macrolide antibiotic, demonstrates a significant antimicrobial profile against a variety of bacterial pathogens. This document focuses on its activity against Gram-positive bacteria, a group responsible for a wide array of clinical infections. Understanding the nuances of its spectrum of activity is crucial for its effective application in both research and clinical settings. It is important to note that literature often uses the name Roxithromycin interchangeably with this compound; the data presented herein is based on studies of Roxithromycin, which is understood to be the same or a closely related compound.

Antimicrobial Spectrum: Quantitative Analysis

The in vitro activity of this compound against various Gram-positive bacteria is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesStrain(s)MIC50 (µg/mL)Geometric Mean MIC (µg/mL)Reference
Staphylococcus spp.5 strains-0.08[1]
Streptococcus spp.5 strains-0.79[1]
Corynebacterium spp.Several strains0.02-[1]
Streptococcus pneumoniaeSeveral strains2.5-[1]
Staphylococcus aureus---[2][3]
Staphylococcus epidermidis---[3]
Micrococcus spp.---[3]
Streptococcus Group A, B, C, G---[3]
Streptococcus Group D---[3]
Listeria monocytogenes---[4]

Note: MIC50 represents the concentration of the drug required to inhibit the growth of 50% of the tested strains. A lower MIC value indicates greater antimicrobial activity. The susceptibility of Staphylococcus aureus and Streptococcus pyogenes to Roxithromycin has been noted, with particular efficacy against respiratory pathogens like Streptococcus pneumoniae.[5] Studies have shown that 48% of S. aureus and S. epidermidis strains, and 92% of group A, B, C, and G streptococci were susceptible to roxithromycin.[3] However, only 24% of group D streptococci showed susceptibility.[3]

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] In some cases, at higher concentrations, it can be bactericidal.[2] The primary target of this compound is the 50S subunit of the bacterial ribosome.[2][6][7] By binding to the 23S rRNA component of this subunit, it blocks the polypeptide exit tunnel, thereby preventing the elongation of the growing peptide chain.[2] This disruption of protein synthesis is critical for halting bacterial growth and replication.[2]

Lexithromycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit contains 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit contains Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis essential for Inhibition 50S_Subunit->Inhibition Inhibits 30S_Subunit->Protein_Synthesis essential for Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth This compound This compound This compound->50S_Subunit Binds to Inhibition->Protein_Synthesis AST_Workflow Start Start Isolate_Colony Isolate Pure Bacterial Colony Start->Isolate_Colony Prepare_Inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate_Colony->Prepare_Inoculum Inoculate Inoculate Test Medium (Broth or Agar) Prepare_Inoculum->Inoculate Dilute_Antibiotic Prepare Serial Dilutions of this compound Dilute_Antibiotic->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Observe_Growth Observe for Bacterial Growth Incubate->Observe_Growth Determine_MIC Determine MIC Value Observe_Growth->Determine_MIC No Growth Observe_Growth->Determine_MIC Growth in some End End Determine_MIC->End

References

In Vitro Activity of Roxithromycin Against Atypical Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The request specified "Lexithromycin," which is not a recognized antibiotic. This guide will focus on Roxithromycin , a macrolide antibiotic with a similar name and known activity against atypical pathogens.

This technical guide provides an in-depth overview of the in vitro activity of roxithromycin against key atypical respiratory pathogens: Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of workflows.

Executive Summary

Roxithromycin, a semi-synthetic macrolide antibiotic, demonstrates significant in vitro activity against a range of atypical pathogens that are common causes of community-acquired pneumonia. Like other macrolides, roxithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its efficacy against intracellular pathogens is noteworthy, as it can penetrate and accumulate within host cells. This guide consolidates the available data on the minimum inhibitory concentrations (MICs) of roxithromycin against M. pneumoniae, C. pneumoniae, and L. pneumophila, and details the methodologies employed to derive these values.

Quantitative Data: In Vitro Susceptibility of Atypical Pathogens to Roxithromycin

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for roxithromycin against the specified atypical pathogens.

Table 1: In Vitro Activity of Roxithromycin against Mycoplasma pneumoniae

MetricMIC (µg/mL)Reference
MIC Range0.00625 - 0.0156[1]
MIC900.03125[2]

MIC90: The concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.

Table 2: In Vitro Activity of Roxithromycin against Chlamydia pneumoniae

MetricMIC (µg/mL)Reference
MIC RangeNot explicitly detailed for roxithromycin alone, but macrolides generally show good activity. Roxithromycin was found to be the most active macrolide in one study.[3]
General Macrolide MICsErythromycin (as a comparator): 0.06[4][5]

Table 3: In Vitro Activity of Roxithromycin against Legionella pneumophila

MetricMIC (µg/mL)Reference
General ActivityRoxithromycin has shown strong efficacy against Legionella pneumophila.[6]
Macrolide ComparisonLess active than clarithromycin and some newer fluoroquinolones.[7]

Experimental Protocols

The determination of MICs for atypical pathogens requires specialized and often complex methodologies due to their fastidious growth requirements.

Determination of MIC for Mycoplasma pneumoniae (Broth Microdilution Method)

Mycoplasma pneumoniae lacks a cell wall and requires a rich medium for growth. The broth microdilution method is a standard procedure for determining its susceptibility to antimicrobial agents.[8][9][10]

Protocol:

  • Media Preparation: SP4 broth, a specialized medium for mycoplasma, is typically used.[8] The medium is supplemented with glucose and a pH indicator (e.g., phenol red).

  • Inoculum Preparation: A standardized inoculum of M. pneumoniae is prepared and diluted to a final concentration of 10^4 to 10^5 color changing units (CCU)/mL.

  • Serial Dilution: Roxithromycin is serially diluted in the SP4 broth in a 96-well microtiter plate.

  • Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions.

  • Controls: Positive (no antibiotic) and negative (no bacteria) growth controls are included.

  • Incubation: The plates are incubated at 37°C in an ambient atmosphere.

  • MIC Determination: The MIC is read as the lowest concentration of roxithromycin that inhibits a color change in the medium, which indicates the inhibition of bacterial metabolism and growth. This is typically observed when the positive control well shows a distinct color change.

Broth_Microdilution_Workflow_Mycoplasma start Start media_prep Prepare SP4 Broth (with glucose and pH indicator) start->media_prep serial_dilution Perform serial dilution of Roxithromycin in 96-well plate media_prep->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation inoculum_prep Prepare standardized M. pneumoniae inoculum inoculum_prep->inoculation incubation Incubate plate at 37°C inoculation->incubation read_mic Read MIC: Lowest concentration with no color change incubation->read_mic end End read_mic->end

Broth microdilution workflow for M. pneumoniae.
Determination of MIC for Chlamydia pneumoniae (Cell Culture-Based Assay)

Chlamydia pneumoniae is an obligate intracellular bacterium and requires a host cell line for propagation.

Protocol:

  • Cell Culture: A suitable eukaryotic cell line (e.g., HEp-2, HL, or McCoy cells) is grown to confluence in 96-well microtiter plates.[11][12][13]

  • Inoculum Preparation: A standardized inoculum of C. pneumoniae elementary bodies (EBs) is prepared.

  • Infection: The cell monolayers are infected with the C. pneumoniae inoculum. This is often facilitated by centrifugation of the plates.

  • Antibiotic Addition: After a short incubation period to allow for bacterial entry into the cells, the culture medium is replaced with a medium containing serial dilutions of roxithromycin.

  • Incubation: The infected and treated cell cultures are incubated at 35-37°C in a CO2 incubator for approximately 72 hours.

  • Staining and Visualization: After incubation, the cell monolayers are fixed and stained, typically using a fluorescein-conjugated monoclonal antibody specific for chlamydial inclusions.

  • MIC Determination: The MIC is defined as the lowest antibiotic concentration at which no chlamydial inclusions are observed under a fluorescence microscope.[3]

Cell_Culture_MIC_Workflow_Chlamydia start Start cell_culture Culture host cells (e.g., HEp-2) to confluence in 96-well plate start->cell_culture infection Infect cell monolayer with C. pneumoniae cell_culture->infection antibiotic_addition Add medium with serial dilutions of Roxithromycin infection->antibiotic_addition incubation Incubate plate for ~72 hours antibiotic_addition->incubation staining Fix and stain for chlamydial inclusions incubation->staining visualization Visualize inclusions via fluorescence microscopy staining->visualization read_mic Determine MIC: Lowest concentration with no visible inclusions visualization->read_mic end End read_mic->end

Cell culture-based MIC determination for C. pneumoniae.
Determination of MIC for Legionella pneumophila (Agar Dilution on BCYE)

Legionella pneumophila requires a specific medium, Buffered Charcoal Yeast Extract (BCYE) agar, for growth.

Protocol:

  • Media Preparation: BCYE agar is prepared and supplemented with L-cysteine.[14][15] Serial dilutions of roxithromycin are incorporated into the molten agar before it solidifies in Petri dishes.

  • Inoculum Preparation: A standardized suspension of L. pneumophila is prepared to a specific turbidity (e.g., a 0.5 McFarland standard).

  • Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the BCYE agar plates containing the different antibiotic concentrations.

  • Controls: A control plate with no antibiotic is included to ensure the viability of the inoculum.

  • Incubation: The plates are incubated at 35-37°C in a humidified atmosphere for 3-5 days.

  • MIC Determination: The MIC is the lowest concentration of roxithromycin that completely inhibits the visible growth of the bacteria on the agar surface.

Agar_Dilution_Workflow_Legionella start Start media_prep Prepare BCYE agar with serial dilutions of Roxithromycin start->media_prep pour_plates Pour antibiotic-containing agar into Petri dishes media_prep->pour_plates inoculation Spot-inoculate plates with bacterial suspension pour_plates->inoculation inoculum_prep Prepare standardized L. pneumophila inoculum inoculum_prep->inoculation incubation Incubate plates for 3-5 days inoculation->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end

Agar dilution workflow for L. pneumophila.

Mechanism of Action Signaling Pathway

Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. This is its primary mechanism of action.

Macrolide_Mechanism_of_Action roxithromycin Roxithromycin ribosome Bacterial 50S Ribosomal Subunit roxithromycin->ribosome targets binding Binds to 23S rRNA in the P-site ribosome->binding translocation_block Blocks the exit tunnel for the nascent polypeptide chain binding->translocation_block protein_synthesis_inhibition Inhibition of Protein Synthesis translocation_block->protein_synthesis_inhibition bacterial_growth_arrest Bacteriostatic Effect (Inhibition of Growth) protein_synthesis_inhibition->bacterial_growth_arrest

Mechanism of action of Roxithromycin.

Conclusion

Roxithromycin demonstrates potent in vitro activity against the atypical pathogens Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. The methodologies for determining the susceptibility of these fastidious organisms are specialized and require careful standardization to ensure reproducible results. The data presented in this guide underscore the continued relevance of roxithromycin in the context of respiratory tract infections caused by these pathogens. Further research, including surveillance studies, is crucial to monitor for any potential emergence of resistance.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin and clarithromycin. It is characterized by a 14-membered lactone ring and is utilized in the treatment of various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and soft tissues.[1] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of roxithromycin, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Properties

The pharmacokinetic profile of roxithromycin is characterized by its rapid absorption, extensive tissue distribution, and a relatively long elimination half-life, which allows for less frequent dosing compared to older macrolides like erythromycin.[2]

Absorption

Roxithromycin is rapidly absorbed from the gastrointestinal tract following oral administration.[3] Peak plasma concentrations are typically reached within two hours.[3][4] Studies have shown that the absorption of roxithromycin can be influenced by food, with co-administration with a large meal potentially reducing absorption by up to 50%.[5]

Distribution

A key feature of roxithromycin is its extensive distribution into most tissues and body fluids, with high concentrations achieved in pulmonary, prostatic, and tonsillar tissues.[3][6] The volume of distribution has been reported to be approximately 1.38 ± 0.55 L/kg.[7] This wide distribution contributes to its efficacy in treating infections at various sites in the body.

Metabolism

Roxithromycin is not extensively metabolized in the liver.[3][8] More than half of the parent compound is excreted unchanged.[8] The primary metabolic pathways include N-demethylation, O-demethylation, hydrolysis of the cladinose moiety, dealkylation of the oxime ether side chain, and isomerization from the E- to the Z-isomer.[9] Three main metabolites have been identified in urine and feces: descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin.[8]

Excretion

The primary route of elimination for roxithromycin is through the bile, with approximately 53% of an administered dose being excreted in the feces.[3] A smaller portion, around 10%, is excreted in the urine.[3][4] The drug exhibits a biphasic elimination pattern with a terminal half-life of approximately 12 hours.[4][5]

Plasma Protein Binding

Roxithromycin is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[8][10] The protein binding is saturable and has been reported to be in the range of 95.6% to 96.4% at lower concentrations.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of roxithromycin from various studies.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours[3][4]
Elimination Half-Life (t1/2) ~12 hours[4][5]
Volume of Distribution (Vd) 1.38 ± 0.55 L/kg[7]
Plasma Protein Binding 95.6% - 96.4%[11]
Renal Excretion ~10% of dose[3][4]
Fecal Excretion ~53% of dose[3]

Table 1: Key Pharmacokinetic Parameters of Roxithromycin.

DoseCmax (µg/mL)AUC (µg·h/mL)Reference
150 mg6.7 ± 2.6-[12]
300 mg11.0 ± 2.2-[12]
300 mg (female subjects)10.13 ± 0.433.93 ± 3.80[7]

Table 2: Peak Plasma Concentration (Cmax) and Area Under the Curve (AUC) of Roxithromycin.

Pharmacodynamic Properties

The pharmacodynamic properties of roxithromycin describe its mechanism of action and its effects on susceptible bacteria.

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[13][14] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component.[13][15] This binding blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of proteins essential for bacterial growth and replication.[13] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but at higher concentrations, it can be bactericidal.[13]

Roxithromycin Roxithromycin Ribosome50S Bacterial 50S Ribosomal Subunit Roxithromycin->Ribosome50S Binds to ProteinSynthesis Protein Synthesis Inhibition Inhibition Ribosome50S->Inhibition BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Leads to Inhibition->ProteinSynthesis

Caption: Mechanism of action of Roxithromycin.

Antibacterial Spectrum

Roxithromycin is effective against a broad range of Gram-positive and some Gram-negative bacteria. Its spectrum of activity includes:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes[16]

  • Gram-negative bacteria: Moraxella catarrhalis, Haemophilus influenzae, Legionella pneumophila[6][16]

  • Atypical bacteria: Mycoplasma pneumoniae, Chlamydia trachomatis[16]

Post-Antibiotic Effect (PAE)

Roxithromycin exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a short exposure to the antibiotic.[12] This effect is a characteristic of macrolide antibiotics and allows for less frequent dosing intervals.[17] The duration of the PAE is dependent on the bacterial strain, the concentration of the drug, and the duration of exposure. For instance, a PAE of up to 9.6 hours has been observed for Streptococcus pneumoniae after a 6-hour exposure to roxithromycin.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key pharmacokinetic and pharmacodynamic parameters of roxithromycin.

Determination of Plasma Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of roxithromycin in plasma samples.

Methodology:

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[18] An internal standard, such as erythromycin, is added to the plasma before extraction to correct for variations in the extraction process and instrument response.[18]

  • Derivatization: To enhance detection, roxithromycin and the internal standard can be derivatized. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[18]

  • Chromatographic Separation: The separation is performed on a reversed-phase C18 column.[12][18] A typical mobile phase consists of a mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[8][18] The flow rate is generally maintained at 1 mL/min.[12]

  • Detection: Detection can be achieved using either UV absorbance at around 215 nm or fluorescence detection with excitation at 255 nm and emission at 313 nm for the FMOC derivatives.[12][18]

  • Quantification: A standard curve is generated by analyzing samples with known concentrations of roxithromycin. The concentration in the unknown samples is then determined by comparing their peak areas to the standard curve.[8]

Start Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Start->SPE Derivatization Derivatization (optional) SPE->Derivatization HPLC HPLC Analysis (C18 Column, Mobile Phase) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification End Roxithromycin Concentration Quantification->End

Caption: Workflow for HPLC analysis of Roxithromycin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of roxithromycin that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of roxithromycin is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[6][15]

  • Inoculum Preparation: The bacterial strain to be tested is grown in the same broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.[6]

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of roxithromycin, is inoculated with the standardized bacterial suspension.[15] A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.[6]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of roxithromycin at which there is no visible growth (turbidity) of the bacteria.

Start Prepare Roxithromycin Dilutions in Microtiter Plate Inoculate Inoculate Wells with Bacteria Start->Inoculate PrepareInoculum Prepare Standardized Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End Minimum Inhibitory Concentration ReadMIC->End Start Prepare Dialysis Cell AddSamples Add Plasma with Roxithromycin and Buffer Start->AddSamples Incubate Incubate at 37°C until Equilibrium AddSamples->Incubate Analyze Analyze Roxithromycin Concentration in Both Chambers (HPLC) Incubate->Analyze Calculate Calculate Percentage of Protein Binding Analyze->Calculate End Protein Binding Data Calculate->End

References

Lexithromycin: A Technical Overview of a Semi-Synthetic Macrolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lexithromycin is a semi-synthetic, macrolide antibiotic derived from Erythromycin A.[1][2] Also identified by the synonym Erythromycin A 9-methoxime and CAS Number 53066-26-5, this compound belongs to a class of antibiotics known for their efficacy against a range of bacterial pathogens.[1][2] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] While this compound has been documented and is available for research purposes, comprehensive public information regarding its full developmental history, from initial discovery through extensive clinical trials, is limited. This guide synthesizes the available technical data on this compound and outlines the typical developmental pathway for related macrolide antibiotics to provide a thorough scientific overview. Recent computational studies and in-vitro research have also explored its potential antiviral properties, particularly against coronaviruses.[4][5][6][7]

Core Technical Data

Chemical Properties

  • Chemical Name: Erythromycin, 9-(O-methyloxime)

  • Synonyms: Erythromycin A 9-methoxime, Wy 48314[1]

  • Molecular Formula: C₃₈H₇₀N₂O₁₃[2]

  • CAS Number: 53066-26-5[1][2]

Mechanism of Action

This compound functions by arresting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the polypeptide exit tunnel.[2][8] This binding action obstructs the translocation of peptides, preventing the elongation of the polypeptide chain and thereby halting bacterial growth.[8][9] This mechanism is characteristic of the macrolide class, making them effective bacteriostatic agents, though they can be bactericidal at high concentrations.[3][8]

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis Protein Synthesis (Elongation) 50S_Subunit->Protein_Synthesis Blocks Elongation 30S_Subunit 30S Subunit This compound This compound This compound->50S_Subunit Binds to mRNA mRNA mRNA->30S_Subunit Translation Initiation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to cluster_discovery Phase 1: Discovery & Preclinical cluster_clinical Phase 2: Clinical Development cluster_approval Phase 3: Regulatory Approval Lead_ID Lead Identification (Erythromycin Derivative) Synthesis Chemical Synthesis (this compound) Lead_ID->Synthesis In_Vitro In-Vitro Screening (MIC assays) Synthesis->In_Vitro In_Vivo In-Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND Application Tox->IND Candidate Selection Phase_I Phase I Trials (Safety, Dosage) IND->Phase_I Phase_II Phase II Trials (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA Data Submission Review Regulatory Review NDA->Review Approval Market Approval Review->Approval

References

A Technical Guide to the Solubility of Lexithromycin and the Related Macrolide Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility of lexithromycin in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to the limited availability of public data for this compound, this guide also includes comprehensive solubility data for roxithromycin, a structurally similar and extensively studied macrolide antibiotic, to provide a valuable comparative reference for researchers, scientists, and drug development professionals.

Compound Identification

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] It is characterized by improved in vivo absorption compared to erythromycin, which is attributed to its increased hydrophobicity and pH stability.[1]

This compound Details:

  • CAS Number: 53066-26-5[1]

  • Molecular Formula: C₃₈H₇₀N₂O₁₃[1]

  • Formal Name: erythromycin, 9-(O-methyloxime)[1]

Roxithromycin is also a semi-synthetic derivative of erythromycin and shares a 14-membered lactone ring.[2] It is widely used to treat respiratory tract, urinary, and soft tissue infections.[2]

Roxithromycin Details:

  • CAS Number: 80214-83-1[3][4][5][6]

  • Molecular Formula: C₄₁H₇₆N₂O₁₅[3][5][6][7]

  • Synonyms: RU 965, RU 28965[5]

Solubility Data

The following tables summarize the available quantitative solubility data for this compound and roxithromycin in various laboratory solvents. It is important to note that solubility can be influenced by factors such as the crystalline form of the compound, temperature, and the purity of both the solute and the solvent. Discrepancies in reported values from different sources are not uncommon and may reflect different experimental conditions or methodologies.

This compound Solubility

The publicly available quantitative solubility data for this compound is limited.

SolventSolubilitySource
DMSO10 mMCayman Chemical[1]
Roxithromycin Solubility

Roxithromycin has been more extensively characterized, with solubility data available for a wider range of solvents.

SolventSolubilitySource
DMSO ~15 mg/mLCayman Chemical[5]
167 mg/mL (199.5 mM)Selleck Chemicals[8]
Ethanol ~30 mg/mLCayman Chemical[5]
167 mg/mL (199.5 mM)Selleck Chemicals[8]
Freely solubleJapanese Pharmacopoeia[7]
Acetone Freely solubleJapanese Pharmacopoeia[7]
Methanol SolublePubChem[3]
Water Practically insolubleJapanese Pharmacopoeia[7]
0.0189 mg/L at 25°C (estimated)PubChem[3]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mLCayman Chemical[5]
Aqueous Buffers Sparingly solubleCayman Chemical[5]

Experimental Protocols for Solubility Determination

While specific, detailed protocols for determining the solubility of this compound were not found, general methodologies for assessing the solubility of macrolide antibiotics and other drug compounds are well-established. The choice of method often depends on whether thermodynamic or kinetic solubility is being measured.

Thermodynamic Solubility (Equilibrium Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol Outline:

  • Preparation: An excess amount of the solid compound (e.g., this compound or roxithromycin) is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or evaporation during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or mass spectrometry.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is often measured in drug discovery settings and typically involves the precipitation of a compound from a stock solution.

Protocol Outline:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly solubilizing organic solvent, most commonly DMSO.

  • Dilution: A small aliquot of the stock solution is added to an aqueous buffer in a multi-well plate.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 1-24 hours) at a constant temperature. Detection methods can include turbidimetry (nephelometry), UV-Vis spectroscopy, or light scattering.

  • Quantification: The concentration of the compound in the solution just before or at the point of precipitation is determined. This provides an estimate of the kinetic solubility.

For sparingly soluble compounds in aqueous buffers like roxithromycin, a common laboratory practice is to first dissolve the compound in a minimal amount of an organic solvent such as ethanol or DMSO and then dilute it with the aqueous buffer of choice.[5]

Mechanism of Action and Associated Signaling Pathways

This compound, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis.[1] This is achieved through binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides.[4][9]

In addition to their antibacterial properties, macrolides are known to have immunomodulatory effects.[10][11] They can influence host inflammatory responses by modulating key signaling pathways. The diagram below illustrates the general antibacterial mechanism and the immunomodulatory effects on host cells.

Macrolide_Mechanism cluster_bacteria Bacterial Cell cluster_host Host Immune Cell (e.g., Macrophage) ribosome 50S Ribosomal Subunit protein Bacterial Protein (Elongation) synthesis Protein Synthesis ribosome->synthesis Inhibition membrane nfkb NF-κB cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) nfkb->cytokines mapk MAPK (ERK, p38) mapk->cytokines macrolide Macrolide (this compound/ Roxithromycin) macrolide->ribosome Binds to 50S subunit macrolide->nfkb Inhibition macrolide->mapk Inhibition Solubility_Workflow start Start: Excess solid compound + solvent agitate Agitate at constant temperature (24-72h) to reach equilibrium start->agitate separate Separate solid and liquid phases (centrifugation/filtration) agitate->separate quantify Quantify compound concentration in supernatant/filtrate (e.g., HPLC) separate->quantify end End: Determine thermodynamic solubility quantify->end

References

Methodological & Application

Application Notes and Protocols: Lexithromycin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This value is crucial for assessing the potency of new antimicrobial agents, monitoring the development of resistance, and guiding therapeutic choices.[4][5] The broth microdilution method is a widely accepted and commonly used technique for determining the MIC of antibiotics, including macrolides like Lexithromycin.[6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8]

Principle of the Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[2] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism as detected by the unaided eye.[4]

Materials and Reagents

Material/ReagentSpecifications
This compoundAnalytical grade powder
Test MicroorganismQuality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212) and clinical isolates
Growth MediaCation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[9]
Sterile 96-well microtiter platesU- or V-bottom wells
Sterile reagent reservoirs
Multichannel and single-channel pipettesCalibrated
Sterile pipette tips
Spectrophotometer or McFarland standardsFor inoculum preparation
Incubator35 ± 2°C, ambient air[4]
Solvents for this compound(e.g., Dimethyl sulfoxide (DMSO) or ethanol, if not water-soluble)
Sterile saline or phosphate-buffered saline (PBS)For bacterial suspension

Experimental Protocol

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL.[4] The exact concentration will depend on the desired final concentration range to be tested.

  • If this compound is not readily soluble in water, use a minimal amount of an appropriate solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on bacterial growth.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Preparation of this compound Dilutions in Microtiter Plates
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard the final 50 µL from the last well.

  • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD at 625 nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5] This typically involves a 1:100 dilution of the 0.5 McFarland suspension.

Inoculation of Microtiter Plates
  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11 of the microtiter plate. Do not inoculate well 12 (sterility control).

  • The final volume in each well will be 100 µL.

Incubation
  • Cover the microtiter plates with a lid or sealing film to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.[4]

Reading and Interpreting the Results
  • After incubation, examine the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4]

  • The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.

  • For some bacteriostatic antibiotics, trailing (reduced growth over a range of concentrations) may be observed. In such cases, the MIC is read as the lowest concentration that causes an 80% or greater reduction in growth compared to the growth control.[5]

Quality Control

Quality control should be performed with each batch of tests using reference bacterial strains with known MIC values for the antimicrobial agent being tested.[5]

QC StrainExpected MIC Range (µg/mL) for Macrolides (Example)
Staphylococcus aureus ATCC® 292130.25 - 1
Enterococcus faecalis ATCC® 292121 - 4

Note: The expected MIC ranges for this compound would need to be established through validation studies.

Data Presentation

The results of the MIC assay should be recorded in a clear and organized manner.

MicroorganismThis compound Concentration (µg/mL)MIC (µg/mL)
128 64
QC Strain 1--
Clinical Isolate 1--
Clinical Isolate 2++

(-) = No visible growth; (+) = Visible growth

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilutions Prepare Serial Dilutions in Microtiter Plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Read for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) determine_mic->interpret

Caption: Workflow for this compound MIC determination.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Roxithromycin (Lexithromycin)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative determination of Roxithromycin, a macrolide antibiotic, using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development. Note: The term "Lexithromycin" is not commonly found in scientific literature; it is highly probable that it is a synonym for Roxithromycin. The following methods are based on published data for Roxithromycin.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices to ensure quality control and support pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and accuracy.[3][4]

This application note details a validated RP-HPLC method for the analysis of Roxithromycin, summarizing key chromatographic conditions and validation parameters.

Experimental Protocols

Equipment and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, pump, autosampler, and data acquisition software.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][5]

  • Chemicals and Reagents:

    • Roxithromycin reference standard

    • Acetonitrile (HPLC grade)[1][3]

    • Methanol (HPLC grade)[2]

    • Potassium dihydrogen phosphate (analytical grade)[3]

    • Orthophosphoric acid (analytical grade)[1]

    • Triethylamine (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation (Example 1): Prepare a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.2 with phosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Mobile Phase Preparation (Example 2): Prepare a mixture of potassium dihydrogen orthophosphate buffer (pH 3 adjusted with orthophosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[1] Filter the mobile phase through a 0.4 µm nylon membrane filter and degas before use.[1]

Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Roxithromycin reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-2000 µg/mL).[3]

Sample Preparation

For Pharmaceutical Formulations (Tablets):

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Roxithromycin and transfer it to a 25 mL volumetric flask.[3]

  • Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.[3]

  • Make up the volume to 25 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]

For Biological Samples (Human Plasma): For the analysis of Roxithromycin in human plasma, a protein precipitation step is typically required to remove interferences.[6]

  • To a known volume of plasma, add a precipitating agent such as acetonitrile or methanol in a specific ratio (e.g., 1:2 or 1:3 plasma to solvent).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant and inject it into the HPLC system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Roxithromycin.

ParameterCondition 1Condition 2Condition 3
Column C18 (250 mm x 4.6 mm, 5 µm)X'terra RP18 (250 x 4.6 mm, 5 µm)[1]C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M KH2PO4 buffer (pH 4.2) (70:30 v/v)[3]Acetonitrile : KH2PO4 buffer (pH 3) (70:30 v/v)[1]Methanol : Sodium acetate buffer (pH 3) (70:30 v/v)[2]
Flow Rate 1.5 mL/min[3]1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 207 nm[3]215 nm[4]Not Specified
Injection Volume 20 µL[3]20 µL20 µL[2]
Column Temperature AmbientNot SpecifiedAmbient[2]
Retention Time ~4.0 min[3]Not Specified~5.9 min[2]

Method Validation Summary

A summary of validation parameters from a representative HPLC method for Roxithromycin is presented below.

ParameterResult
Linearity Range 10 - 2000 µg/mL[3]
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 2.5 µg/mL[4]
Limit of Quantification (LOQ) 8.4 µg/mL[4]

Visualizations

Experimental Workflow for HPLC Analysis of Roxithromycin

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc_system Conditioning prep_standard Standard Solution Preparation injection Injection prep_standard->injection prep_sample Sample Preparation prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification reporting Reporting quantification->reporting

Caption: Workflow for Roxithromycin analysis by HPLC.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_params Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Administration of Lexithromycin in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the proposed administration of Lexithromycin, a novel macrolide antibiotic, in various murine infection models. The protocols and data presented are based on established methodologies for similar macrolide compounds, such as roxithromycin and azithromycin, and are intended to serve as a guide for preclinical evaluation of this compound's efficacy and pharmacokinetics.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on established macrolide antibiotics in murine infection models. This information can be used as a reference for designing experiments with this compound.

Table 1: Efficacy of Macrolides in Murine Infection Models
MacrolideInfection ModelDosing RegimenEfficacy OutcomeReference
RoxithromycinHaemophilus influenzae (respiratory)2.5 or 5.0 mg/kg, p.o., daily for 14 daysDose-dependent inhibition of pathological changes in lung tissue.[1]
RoxithromycinStaphylococcus aureus (thigh)Single doseBacteriostatic effect. Efficacy decreased in granulocytopenic mice.[2]
RoxithromycinToxoplasma gondiiNot specified50-90% protection against lethal infection.[3][4]
AzithromycinStreptococcus pneumoniae (pneumonia)12.5 mg/kg, p.o., twice, 12h apart80% survival vs. 7% for erythromycin.[5]
AzithromycinToxoplasma gondii200 mg/kg/day, p.o., for 10 days100% survival against high inocula. More active than roxithromycin.[6]
RokitamycinEscherichia coli O157:H720 mg/kg, intragastrically19% death rate vs. 80-93% in control/levofloxacin groups.[7]
Table 2: Pharmacokinetic Parameters of Macrolides in Mice
MacrolideDosingKey Findings in Murine ModelsReference
RoxithromycinSingle intragastric administrationSimilar tissue distribution between mother and fetus.[8]
Azithromycin50 mg/kg, s.c.Exhibits an extended half-life and excellent tissue distribution, including in the lung.[5]
Azithromycin200 mg/kg/day for 10 daysHigh concentrations in liver, spleen, and heart (25- to 200-fold higher than serum). Brain concentrations were almost tenfold higher than serum.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a murine pneumonia model. These protocols are based on standardized methods to ensure reproducibility.[9][10]

Murine Pneumonia Infection Model

This model is suitable for assessing the efficacy of this compound against respiratory pathogens.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • This compound, formulation for oral (p.o.) or subcutaneous (s.c.) administration.

  • Bacterial strain of interest (e.g., Streptococcus pneumoniae, Haemophilus influenzae).

  • Anesthetic (e.g., isoflurane).

  • Cyclophosphamide (for establishing neutropenia, if required).

  • Phosphate-buffered saline (PBS).

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Sterile syringes and needles.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Induction of Immunosuppression (Optional): To establish a robust infection, neutropenia can be induced. A common method is the intraperitoneal (i.p.) administration of cyclophosphamide (150 mg/kg) four days before infection and a second dose (100 mg/kg) one day before infection.[10]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a single colony into TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 10^5 - 10^7 CFU/mL). The exact concentration should be determined in preliminary studies to establish a lethal or sublethal infection as required.

  • Infection:

    • Anesthetize the mice using isoflurane.

    • Administer the bacterial inoculum (e.g., 50 µL) via the intranasal or intratracheal route.

  • This compound Administration:

    • Initiate treatment at a specified time point post-infection (e.g., 2 hours).[10]

    • Administer this compound at various doses via the desired route (p.o. or s.c.). The dosing frequency (e.g., once or twice daily) should be based on the pharmacokinetic profile of the drug.

    • Include a vehicle control group and potentially a positive control group with a known effective antibiotic.

  • Monitoring and Outcome Assessment:

    • Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predetermined period (e.g., 7-14 days).

    • For bacterial burden assessment, euthanize a subset of mice at specific time points (e.g., 24, 48 hours post-treatment).

    • Aseptically collect lungs, spleen, and blood.

    • Homogenize tissues and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

    • For histopathological analysis, fix tissues in 10% neutral buffered formalin.

Visualizations

Mechanism of Action and Signaling Pathways

The antibacterial and immunomodulatory effects of macrolides like this compound are mediated through distinct pathways.

G cluster_0 Antibacterial Action cluster_1 Immunomodulatory Action This compound This compound Ribosome Bacterial 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to LPS LPS/ Inflammatory Stimuli Cell_Membrane Immune Cell (e.g., Macrophage) LPS->Cell_Membrane MAPK MAPK Pathway (e.g., ERK1/2) Cell_Membrane->MAPK NFkB NF-κB Pathway Cell_Membrane->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation Lexithromycin_Immuno This compound Lexithromycin_Immuno->MAPK Inhibits Lexithromycin_Immuno->NFkB Inhibits

Caption: Dual action of this compound: antibacterial and immunomodulatory pathways.

Macrolides like this compound exert their primary antibacterial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[11][12][13] Additionally, they possess immunomodulatory properties by suppressing key inflammatory signaling pathways such as NF-κB and MAPK, which leads to a reduction in the production of pro-inflammatory cytokines.[12][14][15]

Experimental Workflow for Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vivo efficacy of this compound.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Outcome Assessment Animal_Model Select Murine Infection Model (e.g., Pneumonia) Inoculum_Prep Prepare Bacterial Inoculum Infection Induce Infection in Mice Inoculum_Prep->Infection Treatment Administer This compound (and Controls) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Burden Determine Bacterial Burden (CFU) Treatment->Burden Histo Histopathological Analysis Treatment->Histo

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical investigation of this compound in murine infection models. By leveraging established methodologies for other macrolides, researchers can effectively design and execute studies to characterize the efficacy, pharmacokinetics, and mechanism of action of this novel antibiotic. Careful consideration of the specific infection model, bacterial strain, and dosing regimen will be crucial for obtaining robust and translatable data.

References

Application Notes and Protocols for Testing Lexithromycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a novel macrolide antibiotic. As with any new therapeutic agent, a thorough evaluation of its cytotoxic potential is crucial during preclinical development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell culture-based assays. The described methods will enable researchers to determine the concentration-dependent effects of this compound on cell viability and proliferation, identify the mode of cell death, and understand potential underlying mechanisms. The protocols are designed to be comprehensive and adaptable to specific cell lines and laboratory conditions.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1085 ± 6.1
5052 ± 7.3
10025 ± 4.5
20010 ± 3.2

Table 2: Membrane Integrity as Determined by LDH Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
16 ± 1.5
1018 ± 2.3
5045 ± 5.1
10078 ± 6.9
20092 ± 4.7

Table 3: Apoptosis vs. Necrosis as Determined by Annexin V/PI Staining

This compound Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)9532
50483517
100224533

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for relevant cytotoxicity testing. For initial screening, a human liver cell line such as HepG2 is recommended, as the liver is a primary site of drug metabolism and potential toxicity for macrolides.[1][2] Other relevant cell lines could include those derived from target tissues for this compound's therapeutic action or commonly used cancer cell lines for anti-proliferative studies.

Protocol 1.1: Cell Culture

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth.

This compound Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO or ethanol). The final concentration of the solvent in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Protocol 3.1: MTT Assay

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8][9] It is an indicator of plasma membrane damage and cytotoxicity.

Protocol 4.1: LDH Assay

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired time period.

  • Set up controls: a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer), and a background control (medium only).

  • After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[7]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of stop solution to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.

Apoptosis Assay

Apoptosis, or programmed cell death, can be distinguished from necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol 5.1: Annexin V/PI Staining

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion CellCulture Cell Culture (e.g., HepG2) DrugPrep This compound Preparation MTT MTT Assay (Viability) DrugPrep->MTT LDH LDH Assay (Membrane Integrity) DrugPrep->LDH Apoptosis Apoptosis Assay (Annexin V/PI) DrugPrep->Apoptosis Data Data Collection (Absorbance/Fluorescence) MTT->Data LDH->Data Apoptosis->Data Analysis IC50 Calculation & Statistical Analysis Data->Analysis Report Cytotoxicity Profile of this compound Analysis->Report

Caption: Workflow for assessing this compound cytotoxicity.

Macrolide_Signaling_Pathway Potential Signaling Pathways Affected by Macrolides cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Macrolide Macrolide (e.g., this compound) TLR Toll-like Receptor (TLR) Macrolide->TLR inhibits TRK Tyrosine Receptor Kinase (TRK) Macrolide->TRK inhibits MAPK MAPK Pathway (ERK, JNK, p38) TLR->MAPK TRK->MAPK NFkB NF-κB Pathway MAPK->NFkB Apoptosis Induction of Apoptosis MAPK->Apoptosis Proliferation Inhibition of Cell Proliferation MAPK->Proliferation Inflammation Modulation of Inflammation NFkB->Inflammation

Caption: Signaling pathways potentially modulated by macrolides.[12][13]

References

Application Notes and Protocols: Techniques for Radiolabeling Lexithromycin for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Lexithromycin, a macrolide antibiotic, for use in preclinical and clinical imaging studies such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Given the structural similarity, this compound is treated herein as Roxithromycin (C₄₁H₇₆N₂O₁₅). The protocols described are based on established radiochemical methodologies and are adapted for the specific functional groups present in the this compound molecule.

Overview of this compound and Radiolabeling Strategies

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin. Its structure features a 14-membered lactone ring, an N-oxime side chain, multiple hydroxyl groups, and a dimethylamino group. These functional groups offer several handles for the introduction of radioisotopes.

The choice of radioisotope and labeling strategy depends on the desired imaging modality and the required imaging timeframe. For high-resolution, quantitative imaging, PET isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min) are preferred. For more routine and cost-effective imaging, the SPECT isotope Technetium-99m (⁹⁹ᵐTc, t½ ≈ 6.0 hours) is a suitable choice.

This document outlines three potential radiolabeling approaches:

  • ¹¹C-Methylation of the dimethylamino group for PET imaging.

  • ⁹⁹ᵐTc-Chelation via a bifunctional chelator for SPECT imaging.

  • ¹⁸F-Fluorination via a multi-step synthesis of a prosthetic group for PET imaging.

Quantitative Data Summary

As no direct radiolabeling data for this compound is currently available, the following table summarizes representative quantitative data from studies on other structurally related macrolide antibiotics to provide an estimate of expected outcomes.

RadioisotopePrecursorLabeling MethodRadiochemical Yield (RCY)Specific Activity (GBq/µmol)Reference
⁹⁹ᵐTcAzithromycinDirect Labeling>95%Not Reported[1]
⁹⁹ᵐTcCeftriaxoneDirect Labeling94.5 ± 5.4%Not Reported[1]
¹¹CSertraline PrecursorN-methylationNot Reported26-104 hours (elimination half-life)[2]
¹⁸FRGD PeptideProsthetic Group56-93% (decay corrected)>37 GBq/µmol[3]
¹⁸FTetrazineMulti-step29-35% (decay corrected)~0.165 GBq/µmol[4]

Experimental Protocols

Protocol 1: ¹¹C-Labeling of this compound via N-Methylation for PET Imaging

This protocol describes the synthesis of [¹¹C]this compound by methylation of the tertiary amine on the desosamine sugar moiety using [¹¹C]methyl iodide.

3.1.1. Materials and Reagents

  • This compound (as precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection, USP

  • Sterile ethanol, USP

3.1.2. Experimental Workflow

G cluster_0 Precursor Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification cluster_3 Formulation cluster_4 Quality Control precursor Dissolve this compound in anhydrous DMF reaction Add [11C]CH3I to precursor solution with NaH precursor->reaction Transfer incubation Incubate at 80°C for 5-10 min reaction->incubation hplc Inject reaction mixture onto semi-preparative HPLC incubation->hplc Quench & Inject collect Collect fraction containing [11C]this compound hplc->collect spe Trap HPLC fraction on C18 SPE cartridge collect->spe elute Elute with ethanol and dilute with sterile water spe->elute qc Analytical HPLC for radiochemical purity and identity elute->qc

Caption: Workflow for the ¹¹C-methylation of this compound.

3.1.3. Procedure

  • Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF in a sealed reaction vial.

  • Radiolabeling: Bubble the incoming [¹¹C]CH₃I through the precursor solution. Add a small amount of NaH (approximately 1 mg) to the reaction vial to act as a base.

  • Reaction Incubation: Heat the sealed vial at 80°C for 5-10 minutes.

  • Purification:

    • Quench the reaction by adding 500 µL of the HPLC mobile phase.

    • Inject the entire mixture onto the semi-preparative HPLC system.

    • Monitor the column effluent with a radioactivity detector and a UV detector (210 nm).

    • Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation:

    • Pass the collected HPLC fraction through a C18 SPE cartridge to trap the product.

    • Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

    • Elute the [¹¹C]this compound from the cartridge with 0.5-1.0 mL of sterile ethanol.

    • Dilute the final product with sterile saline for injection to achieve the desired radioactive concentration and an ethanol concentration of less than 10%.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Confirm the identity of the product by co-injection with a non-radioactive this compound standard.

Protocol 2: ⁹⁹ᵐTc-Labeling of this compound using a Bifunctional Chelator for SPECT Imaging

This protocol describes a two-step approach for labeling this compound with ⁹⁹ᵐTc. First, a bifunctional chelator, such as HYNIC (hydrazinonicotinamide), is conjugated to a hydroxyl group of this compound. Subsequently, the HYNIC-Lexithromycin conjugate is radiolabeled with ⁹⁹ᵐTc.

3.2.1. Materials and Reagents

  • This compound

  • N-hydroxysuccinimidyl-hydrazinonicotinamide (NHS-HYNIC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Stannous chloride (SnCl₂) dihydrate

  • Tricine as a co-ligand

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • PD-10 desalting column

  • ITLC-SG strips

  • Mobile phase for ITLC: Saline and Acetone

3.2.2. Experimental Workflow

G cluster_0 Conjugation cluster_1 Radiolabeling cluster_2 Purification cluster_3 Quality Control conjugation React this compound with NHS-HYNIC in DMSO/TEA purify_conjugate Purify HYNIC-Lexithromycin conjugate via HPLC conjugation->purify_conjugate labeling Incubate HYNIC-Lexithromycin with [99mTc]NaTcO4, SnCl2, and Tricine purify_conjugate->labeling Lyophilize & Use purification Purify [99mTc]HYNIC-Lexithromycin using a PD-10 column labeling->purification qc_itlc ITLC-SG for radiochemical purity purification->qc_itlc

Caption: Workflow for ⁹⁹ᵐTc-labeling of this compound.

3.2.3. Procedure

  • Synthesis of HYNIC-Lexithromycin Conjugate:

    • Dissolve this compound (10 mg) and NHS-HYNIC (5 mg) in 1 mL of anhydrous DMSO.

    • Add triethylamine (10 µL) and stir the reaction mixture at room temperature for 4 hours.

    • Purify the HYNIC-Lexithromycin conjugate by semi-preparative HPLC.

    • Lyophilize the collected fraction to obtain the purified conjugate.

  • Radiolabeling:

    • In a sterile vial, dissolve 100 µg of the HYNIC-Lexithromycin conjugate in 100 µL of 0.1 M sodium phosphate buffer (pH 7.4).

    • Add 10 mg of tricine.

    • Add 10 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.01 M HCl).

    • Add up to 370 MBq (10 mCi) of [⁹⁹ᵐTc]NaTcO₄ in saline.

    • Incubate the reaction mixture at 100°C for 20 minutes.

  • Purification:

    • Allow the reaction vial to cool to room temperature.

    • Purify the [⁹⁹ᵐTc]HYNIC-Lexithromycin by passing the reaction mixture through a PD-10 desalting column, eluting with saline.

  • Quality Control:

    • Determine the radiochemical purity using ITLC-SG strips.

    • Using saline as the mobile phase, [⁹⁹ᵐTc]HYNIC-Lexithromycin remains at the origin, while free [⁹⁹ᵐTc]pertechnetate moves with the solvent front.

    • Using acetone as the mobile phase, both [⁹⁹ᵐTc]HYNIC-Lexithromycin and free [⁹⁹ᵐTc]pertechnetate remain at the origin, while any colloidal ⁹⁹ᵐTc will also remain at the origin.

Protocol 3: ¹⁸F-Labeling of this compound via a Prosthetic Group for PET Imaging

This protocol is a more complex, multi-step synthesis suitable for ¹⁸F-labeling. It involves the synthesis of a this compound precursor bearing a leaving group, followed by nucleophilic substitution with [¹⁸F]fluoride.

3.3.1. Materials and Reagents

  • This compound

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • HPLC purification system

  • C18 Sep-Pak cartridge

3.3.2. Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control precursor_synthesis Synthesize tosylated or mesylated This compound precursor purify_precursor Purify precursor via column chromatography precursor_synthesis->purify_precursor labeling React precursor with [18F]fluoride complex in MeCN at 110°C purify_precursor->labeling Use purified precursor f18_prep Prepare azeotropically dried [18F]F-/K222/K2CO3 complex f18_prep->labeling hplc_purification Purify [18F]this compound via semi-preparative HPLC labeling->hplc_purification formulation Formulate final product using C18 SPE cartridge hplc_purification->formulation qc_hplc Analytical HPLC for radiochemical purity and identity formulation->qc_hplc G cluster_0 Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Proliferation protein_synthesis->bacterial_growth Leads to Inhibition of This compound This compound This compound->ribosome Binds to

References

Application Notes and Protocols: Utilizing Roxithromycin in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Roxithromycin, a semi-synthetic macrolide antibiotic, in combination with other antibiotic classes, particularly beta-lactams and aminoglycosides. The information is intended to guide in vitro and in vivo research and development of novel antibiotic combination therapies to address the growing challenge of antimicrobial resistance.

Introduction to Roxithromycin

Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides.[1][2][3][4] It is effective against a range of Gram-positive and some Gram-negative bacteria, including common respiratory pathogens.[1][3] Combination therapy with Roxithromycin is being explored to broaden its spectrum of activity, enhance bactericidal effects, and potentially overcome resistance mechanisms.

Signaling Pathway of Roxithromycin Action

Roxithromycin, like other macrolides, targets the bacterial ribosome to inhibit protein synthesis. The following diagram illustrates the mechanism of action.

cluster_bacterium Bacterial Cell Roxithromycin Roxithromycin 50S_Ribosomal_Subunit 50S Ribosomal Subunit Roxithromycin->50S_Ribosomal_Subunit Binds to Peptide_Elongation Peptide Chain Elongation 50S_Ribosomal_Subunit->Peptide_Elongation Inhibits Protein_Synthesis Bacterial Protein Synthesis Bacterial_Growth Bacterial Growth & Proliferation

Diagram 1: Mechanism of Action of Roxithromycin.

Rationale for Combination Therapy

The primary goals of combining Roxithromycin with other antibiotics are:

  • Synergistic or Additive Effects: To achieve a greater antibacterial effect than the sum of the individual agents.

  • Broadening the Spectrum of Activity: To cover a wider range of potential pathogens, especially in empirical therapy.

  • Preventing the Emergence of Resistance: The use of two antibiotics with different mechanisms of action can reduce the likelihood of resistant mutants developing.

  • Overcoming Existing Resistance: One agent may inhibit a resistance mechanism that affects the other agent (e.g., a beta-lactamase inhibitor protecting a beta-lactam).

In Vitro Synergy Testing: Data Summary

The interaction between Roxithromycin and other antibiotics can be quantified using the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and by observing enhanced bacterial killing in time-kill assays.

Roxithromycin in Combination with Beta-Lactams

Beta-lactam antibiotics, such as penicillins and cephalosporins, inhibit bacterial cell wall synthesis. The combination of a protein synthesis inhibitor with a cell wall synthesis inhibitor can lead to synergistic or indifferent effects.

CombinationTest OrganismMethodFIC Index*InterpretationReference
Roxithromycin + Amoxicillin/Clavulanic AcidStreptococcus pneumoniaeDisc DiffusionN/ASensitive[5]
Roxithromycin + CephradineStreptococcus pneumoniaeClinical TrialN/AEffective
Roxithromycin in Combination with Aminoglycosides

Aminoglycosides, such as gentamicin, also inhibit bacterial protein synthesis but at a different site on the ribosome (30S subunit) and can have a bactericidal effect.

CombinationTest OrganismMethodFIC Index*InterpretationReference
Roxithromycin + GentamicinStaphylococcus aureusN/AData Not Available--
Roxithromycin + GentamicinNeisseria gonorrhoeaeN/AData Not Available--

*Note: While studies have investigated the combination of other macrolides (e.g., azithromycin) with aminoglycosides, specific quantitative synergy data for Roxithromycin is limited. The combination of erythromycin and streptomycin has shown potential activity.[6] Further research is needed to determine the nature of the interaction between Roxithromycin and aminoglycosides against various pathogens.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the in vitro interaction between Roxithromycin and another antibiotic using the microdilution checkerboard method.

Materials:

  • 96-well microtiter plates

  • Roxithromycin and second antibiotic stock solutions

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Roxithromycin in CAMHB along the y-axis of the microtiter plate.

    • Prepare serial twofold dilutions of the second antibiotic in CAMHB along the x-axis of the plate.

  • Inoculate Plate:

    • Add the appropriate volume of each antibiotic dilution to the corresponding wells. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls:

    • Include wells with each antibiotic alone to determine their Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Indifference/Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Roxithromycin and Partner Antibiotic Start->Prepare_Antibiotic_Dilutions Dispense_in_Plate Dispense Antibiotics into 96-well Plate (Checkerboard Format) Prepare_Antibiotic_Dilutions->Dispense_in_Plate Inoculate Inoculate Plate with Bacteria Dispense_in_Plate->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate Read_MICs Read MICs of Individual and Combined Antibiotics Incubate->Read_MICs Calculate_FICI Calculate FIC Index (FICI = FIC_A + FIC_B) Read_MICs->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy Interpret->Synergy ≤ 0.5 Indifference Indifference Interpret->Indifference > 0.5 to ≤ 4.0 Antagonism Antagonism Interpret->Antagonism > 4.0 End End Synergy->End Indifference->End Antagonism->End

Diagram 2: Workflow for Checkerboard Synergy Assay.
Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic activity of Roxithromycin alone and in combination over time.

Materials:

  • Roxithromycin and second antibiotic stock solutions

  • Bacterial inoculum (adjusted to logarithmic growth phase)

  • CAMHB

  • Shaking incubator (35°C ± 2°C)

  • Sterile tubes or flasks

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Prepare Cultures:

    • Grow a bacterial culture to the logarithmic phase in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing pre-warmed CAMHB.

  • Add Antibiotics:

    • Add Roxithromycin and/or the second antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC) to the flasks.

    • Include a growth control flask without any antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 35°C ± 2°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and combination.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

Start Start Prepare_Culture Prepare Log-Phase Bacterial Culture Start->Prepare_Culture Inoculate_Flasks Inoculate Flasks with Bacteria (approx. 5x10^5 CFU/mL) Prepare_Culture->Inoculate_Flasks Add_Antibiotics Add Roxithromycin and/or Partner Antibiotic at desired MICs Inoculate_Flasks->Add_Antibiotics Incubate_Shake Incubate with Shaking at 35°C Add_Antibiotics->Incubate_Shake Sample_Timepoints Sample at 0, 2, 4, 8, 24 hours Incubate_Shake->Sample_Timepoints Serial_Dilute_Plate Perform Serial Dilutions and Plate for CFU Count Sample_Timepoints->Serial_Dilute_Plate Incubate_Plates Incubate Plates Overnight Serial_Dilute_Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Analyze Analyze Log Reduction Plot_Data->Analyze Synergy Synergy Analyze->Synergy ≥ 2-log decrease Indifference Indifference Analyze->Indifference < 2-log change Antagonism Antagonism Analyze->Antagonism ≥ 2-log increase End End Synergy->End Indifference->End Antagonism->End

Diagram 3: Workflow for Time-Kill Curve Assay.

Application in Drug Development

The data generated from these protocols can be instrumental in:

  • Lead Optimization: Identifying the most promising antibiotic combinations for further development.

  • Preclinical Studies: Providing the rationale and data to support in vivo animal studies.

  • Clinical Trial Design: Informing the selection of doses and dosing regimens for clinical trials.

  • Regulatory Submissions: Forming a critical part of the data package for new drug applications.

Conclusion and Future Directions

The combination of Roxithromycin with other classes of antibiotics holds promise for improving therapeutic outcomes and combating antimicrobial resistance. However, the available in vitro synergy data is limited, highlighting a critical need for further research. Systematic checkerboard and time-kill assays against a broad panel of clinically relevant pathogens are essential to fully elucidate the potential of Roxithromycin in combination therapy. The protocols provided herein offer a standardized approach for generating this much-needed data, which will be invaluable for the continued development of effective antimicrobial strategies.

References

Troubleshooting & Optimization

Technical Support Center: Long-Term Storage and Stability of Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific macrolide antibiotic named "Lexithromycin" is not publicly available. This guide has been developed utilizing data and protocols for closely related and well-studied macrolide antibiotics, primarily Roxithromycin and Azithromycin. The principles of degradation and stabilization discussed are generally applicable to this class of compounds.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: Based on studies of related macrolide antibiotics, the primary factors contributing to degradation are exposure to acidic and alkaline conditions, oxidation, high temperatures, and in some cases, light (photolysis)[1][2][3][4]. Moisture can also play a role in the degradation of certain formulations[5].

Q2: What are the recommended general storage conditions for this compound?

A2: Most macrolide antibiotics in solid form should be stored in a cool, dry, and dark place[6][7]. Generally, storage at controlled room temperature, between 15°C to 25°C (59°F to 77°F), is recommended[8]. For stock solutions, freezing at -20°C or -80°C can extend shelf life, but repeated freeze-thaw cycles should be avoided by preparing aliquots[7]. Always refer to the manufacturer's specific storage instructions.

Q3: I have observed unexpected degradation of my this compound sample. What are the initial troubleshooting steps?

A3: First, verify that the storage conditions (temperature, humidity, light exposure) have been consistently maintained within the recommended range. Review your experimental protocol for any potential exposure to incompatible solvents or pH conditions. It is also crucial to ensure the purity of your initial sample and the absence of contaminants that could accelerate degradation.

Q4: How can I assess the stability of my this compound samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of this compound[1][9][10][11][12]. This method can separate the intact drug from its degradation products, allowing for accurate quantification of any degradation that has occurred.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the parent peak area and the appearance of new peaks in the HPLC chromatogram of a this compound solution stored for a short period.

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Solution
Incorrect pH of the solvent Measure the pH of the solvent or buffer used to dissolve the this compound. Macrolides like Roxithromycin and Azithromycin are known to be unstable in acidic conditions[2][13][14].Adjust the pH of the solvent to a neutral or slightly alkaline range if compatible with your experimental design. Use buffered solutions to maintain a stable pH.
Oxidative Degradation Review the composition of your solution for any oxidizing agents. Ensure storage containers are properly sealed to minimize exposure to air.If oxidative degradation is suspected, consider degassing your solvents or adding an antioxidant to your formulation, if permissible for your application.
Incompatible Excipients If working with a formulation, review the compatibility of all excipients with this compound.Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation observed across replicate samples stored under the same conditions.

  • Non-reproducible HPLC chromatograms.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Solution
Inadequate Sample Preparation Review your sample preparation workflow for consistency, including weighing, dissolution, and dilution steps.Ensure all equipment is properly calibrated. Use precise volumetric flasks and pipettes. Ensure complete dissolution of the sample before analysis.
Non-homogenous Storage Conditions Verify that all samples are stored in a calibrated and validated stability chamber with uniform temperature and humidity distribution.Place samples in different locations within the storage chamber to assess for any "hot spots" or areas of high humidity.
HPLC Method Not Robust Evaluate the robustness of your HPLC method by making small, deliberate changes to parameters like mobile phase composition, pH, and column temperature to see if it significantly impacts the results[11].Optimize the HPLC method to ensure it is robust and reproducible. This may involve adjusting the mobile phase, gradient, or column type.

Data on Macrolide Antibiotic Degradation

The following tables summarize the degradation of Roxithromycin and Azithromycin under various stress conditions, providing an indication of the potential stability profile of this compound.

Table 1: Degradation of Roxithromycin under Stress Conditions

Stress Condition Conditions Degradation (%) Reference
Acidic Hydrolysis1.0 M HCl, Room Temp, 24hSignificant Degradation[1]
Alkaline Hydrolysis1.0 M NaOH, 75°CComplete Degradation[1]
Oxidation3% & 15% H2O2, 75°C, 30 minSensitive[1]
Thermal100°C, 24hHighly Stable[1]
PhotolyticUV light (254 & 360 nm), 24hHighly Stable[1]

Table 2: Degradation of Azithromycin under Stress Conditions

Stress Condition Conditions Degradation (%) Reference
Acidic Hydrolysis0.1 M HCl, 60°C, 10 minUnstable[9]
Alkaline Hydrolysis0.1 M NaOH, 60°C, 10 minUnstable[9]
Oxidation3% H2O2, 60°C, 10 hoursUnstable[9]
Thermal105°C, 24hUnstable[9]
PhotolyticSunlight, 1.2 million Lux hoursNo Degradation[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the mixture at room temperature for 24 hours. Withdraw samples at various time points, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis[1].

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis[1].

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H2O2. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis[1].

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 24 hours. Also, expose a solution of this compound to the same conditions. After the specified time, dissolve the solid sample and dilute both samples for HPLC analysis[1].

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to UV radiation (254 nm and 360 nm) for 24 hours in a photostability chamber. Keep control samples in the dark. After exposure, prepare the samples for HPLC analysis[1].

  • Analysis: Analyze all samples using a developed HPLC method and compare the chromatograms with that of an untreated control sample to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.

  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm). A common mobile phase for macrolides consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol)[1][9][11].

  • Initial Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (40:60, v/v) with 20 mM ortho-phosphoric acid, pH adjusted to 2.8[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 210-215 nm[9][11][15].

    • Injection Volume: 20 µL.

  • Method Optimization: Inject a mixture of the stressed samples (from Protocol 1) and the untreated this compound standard. Adjust the mobile phase composition (ratio of organic to aqueous phase), pH, and flow rate to achieve adequate separation (resolution > 2) between the parent drug peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[9][11].

Visualizations

This compound This compound (Macrolide Core) Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Thermal Thermal Stress This compound->Thermal Photolysis Photolysis This compound->Photolysis Degradation_Products Degradation Products (e.g., Cleavage of Sugars, Lactone Ring Opening) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for macrolide antibiotics like this compound.

Start Unexpected Degradation Observed Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Conditions_OK Conditions within Spec? Check_Storage->Conditions_OK Review_Protocol Review Experimental Protocol (pH, Solvents, Excipients) Protocol_OK Protocol Followed Correctly? Review_Protocol->Protocol_OK Conditions_OK->Review_Protocol Yes Correct_Storage Correct Storage Conditions & Re-evaluate Conditions_OK->Correct_Storage No Modify_Protocol Modify Protocol (e.g., Adjust pH, Change Solvent) Protocol_OK->Modify_Protocol No Forced_Degradation Perform Forced Degradation Study to Identify Cause Protocol_OK->Forced_Degradation Yes End Problem Resolved Correct_Storage->End Modify_Protocol->End Forced_Degradation->End

Caption: Troubleshooting workflow for unexpected this compound degradation.

Prepare_Sample Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prepare_Sample->Stress_Conditions Sample_Withdrawal Withdraw, Neutralize, & Dilute Samples at Time Points Stress_Conditions->Sample_Withdrawal HPLC_Analysis Analyze via Stability-Indicating RP-HPLC Method Sample_Withdrawal->HPLC_Analysis Data_Analysis Quantify Parent Drug & Degradation Products HPLC_Analysis->Data_Analysis Report Report Stability Profile Data_Analysis->Report

Caption: Experimental workflow for a this compound forced degradation study.

References

Technical Support Center: Optimizing Lexithromycin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lexithromycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for in vivo animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic. Like other macrolides, it functions by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides and ultimately halts protein synthesis.[1][2][3] While this action is primarily bacteriostatic, at high concentrations, it can be bactericidal.[2][3]

Q2: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage?

A2: For macrolides like this compound, the primary PK/PD indices for predicting efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of time the drug concentration remains above the MIC (%T > MIC).[4] Achieving a target AUC/MIC value is often associated with better clinical and microbiological outcomes.[4]

Q3: How do I select an appropriate animal model for my this compound efficacy studies?

A3: The choice of animal model is critical and should mimic the human infection as closely as possible.[5] Commonly used models for antibiotic efficacy studies include the mouse thigh infection model, septicemia models, and lung infection models.[6][7] The selection should be based on the target pathogen and the site of infection you are investigating.

Q4: What are some common challenges in translating in vitro MIC data to in vivo efficacy?

A4: A successful antimicrobial dosage regimen depends on both drug exposure (pharmacokinetics) and drug potency against the infecting organism (pharmacodynamics).[8] Discrepancies between in vitro and in vivo results can arise due to factors like drug distribution in the body, host immune responses, and the complex interactions between the host and the pathogen, which are not accounted for in standard MIC testing.[8][9][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lack of efficacy in vivo despite low in vitro MIC. Inadequate drug exposure at the site of infection. Differences in PK/PD between the animal model and humans. Rapid metabolism or clearance of this compound in the animal model.Conduct pharmacokinetic studies in your chosen animal model to determine key parameters like Cmax, Tmax, half-life, and AUC. Adjust the dosing regimen (dose and frequency) to achieve the target PK/PD indices (e.g., AUC/MIC). Consider using a different animal model that more closely mimics human PK.
High variability in animal responses to this compound treatment. Genetic variability within the animal strain. Inconsistent infection induction. Errors in drug administration.Ensure you are using a well-characterized and genetically homogenous animal strain. Standardize your infection protocol to ensure a consistent bacterial load. Verify the accuracy and consistency of your drug formulation and administration technique.
Toxicity observed at presumed therapeutic doses. Species-specific sensitivity to this compound. Drug accumulation due to impaired metabolism or excretion.Perform dose-range finding toxicity studies in your animal model to establish the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity. If toxicity is observed, consider reducing the dose or exploring alternative dosing schedules.
Emergence of resistance during the study. Suboptimal dosing leading to drug concentrations within the mutant selection window.Optimize the dosing regimen to maintain drug concentrations well above the MIC for a sufficient duration.[4] This can help to minimize the selection of resistant mutants.[4]

Experimental Protocols

Protocol 1: Determination of this compound Pharmacokinetics in Mice
  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Drug Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Process blood samples to separate plasma.

  • Drug Concentration Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as high-performance liquid chromatography (HPLC).[11]

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, elimination half-life (t1/2), and the area under the concentration-time curve (AUC).

Protocol 2: Murine Thigh Infection Model for Efficacy Testing
  • Animal Model: Neutropenic mice (rendered neutropenic by cyclophosphamide administration).

  • Infection: Inject a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus) into the thigh muscle.

  • Treatment: Initiate this compound treatment at a defined time post-infection. Administer the drug according to the dosing regimen being tested.

  • Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice and collect the infected thigh muscle.

  • Bacterial Load Quantification: Homogenize the thigh tissue and perform serial dilutions to plate on appropriate agar media. Enumerate the colony-forming units (CFU) to determine the bacterial load.

  • Data Analysis: Compare the bacterial load in treated groups to the untreated control group to determine the efficacy of the this compound dosing regimen.

Data Presentation

Table 1: Pharmacokinetic Parameters of Roxithromycin (a proxy for this compound) in Different Species

ParameterHuman (150 mg single oral dose)[12][13]Healthy Female Volunteers (300 mg single oral dose)[11][14]Beagle Dogs (20 mg/kg single IV dose)[15]
Cmax (µg/mL) ~6.610.13 ± 0.43Not Applicable (IV)
Tmax (hours) ~2.02.42 ± 0.34Not Applicable (IV)
Half-life (hours) 12.42 ± 3.9434.95 ± 22.51~8.7
AUC (µg·h/mL) ~69.53.93 ± 3.80 (AUC0-t)Not Reported
Volume of Distribution (L/kg) Not Reported1.38 ± 0.55~1.4
Total Body Clearance (L/hr/kg) Not Reported0.04 ± 0.01~0.1

Note: Data for Roxithromycin is used as a representative macrolide due to the fictional nature of this compound.

Visualizations

experimental_workflow cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study (Thigh Model) pk_admin Administer this compound pk_sample Collect Blood Samples pk_admin->pk_sample pk_analyze Analyze Plasma Concentration pk_sample->pk_analyze pk_calc Calculate PK Parameters pk_analyze->pk_calc eff_treat Initiate Treatment pk_calc->eff_treat Inform Dosing Regimen eff_infect Induce Thigh Infection eff_infect->eff_treat eff_endpoint Collect Thigh Tissue eff_treat->eff_endpoint eff_quantify Quantify Bacterial Load eff_endpoint->eff_quantify

Caption: Experimental workflow for PK and efficacy studies.

signaling_pathway This compound Mechanism of Action cluster_cell Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis ribosome->protein growth Bacterial Growth & Proliferation protein->growth This compound This compound This compound->ribosome Binds to

Caption: Mechanism of action of this compound.

troubleshooting_logic start In Vivo Study Start efficacy Lack of Efficacy? start->efficacy toxicity Toxicity Observed? efficacy->toxicity No pk_study Conduct PK Study efficacy->pk_study Yes variability High Variability? toxicity->variability No mtd_study Determine MTD toxicity->mtd_study Yes success Successful Outcome variability->success No standardize Standardize Protocols variability->standardize Yes adjust_dose Adjust Dose/Schedule pk_study->adjust_dose adjust_dose->efficacy mtd_study->adjust_dose standardize->start

Caption: Troubleshooting logic for in vivo studies.

References

Technical Support Center: Optimizing Lexithromycin Efficacy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Lexithromycin efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides. This action effectively halts the elongation of the protein chain, thereby inhibiting bacterial growth and replication.[1] While primarily bacteriostatic, at higher concentrations, it can exhibit bactericidal properties against certain susceptible bacterial strains.

Q2: What are the primary factors that can introduce variability into our this compound in vitro efficacy results?

A2: Several factors can contribute to variability in in vitro efficacy studies. Key factors include the composition of the culture medium (specifically the presence and concentration of human serum), the pH of the medium, the concentration of CO2 during incubation, the bacterial inoculum size, and the incubation time.[2][3] Each of these can significantly alter the observed Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Q3: We are observing higher MIC values than expected. What could be the cause?

A3: Higher than expected MIC values for this compound can be attributed to several experimental conditions. The presence of human serum in the culture medium can lead to a four- to eight-fold increase in MIC and MBC values due to protein binding.[3] Additionally, an acidic pH of the culture medium can reduce the activity of this compound, leading to higher MICs. For every unit decrease in pH, there can be a corresponding four-fold decrease in activity.[2] For fastidious organisms, incubation in a CO2-enriched atmosphere can also result in a four- to eight-fold increase in the MIC.[3]

Q4: Can the source of serum in our culture medium affect the experimental outcome?

A4: Yes, the source of the serum is a critical variable. This compound's protein binding is dependent on the animal source of the serum. For instance, protein binding is significantly higher in human serum (around 86%) compared to guinea pig serum (around 10%).[3] This variability in protein binding directly impacts the concentration of free, active drug in the assay, thus influencing the MIC and MBC results. It is crucial to standardize the serum source and concentration or conduct experiments in serum-free media to reduce this variability.

Q5: How does incubation time and inoculum size affect this compound efficacy experiments?

A5: Both incubation time and inoculum size can significantly impact the results of susceptibility testing. Prolonged incubation times can lead to the degradation of the antibiotic, potentially resulting in an overestimation of the MIC. A higher bacterial inoculum can also lead to an "inoculum effect," where a higher concentration of the antibiotic is required to inhibit bacterial growth, thus increasing the observed MIC. Standardizing both the inoculum density (typically to a 0.5 McFarland standard) and the incubation period is essential for reproducible results.

Troubleshooting Guides

Issue: Inconsistent MIC/MBC Results Across Experiments

Potential Cause Troubleshooting Step
Variation in Media Composition Ensure the same type and batch of culture medium are used for all experiments. If supplementing with serum, use a consistent source and concentration. Consider using serum-free media if appropriate for the bacterial species being tested.
Inconsistent Inoculum Preparation Standardize the inoculum density for every experiment using a McFarland turbidity standard (typically 0.5). Prepare fresh inoculum for each experiment.
Fluctuations in Incubation Conditions Maintain a consistent temperature, humidity, and CO2 concentration (if required) in the incubator. Monitor these parameters regularly.
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate dispensing of the antibiotic and bacterial suspension.
Contamination Regularly check for contamination in stock solutions, media, and bacterial cultures.

Issue: No Zone of Inhibition in Disk Diffusion Assay

Potential Cause Troubleshooting Step
Bacterial Resistance The bacterial strain may be resistant to this compound. Confirm with a reference-susceptible strain.
Incorrect Inoculum Density An overly dense inoculum can mask the zone of inhibition. Ensure the inoculum is prepared to a 0.5 McFarland standard.
Improper Disk Placement Ensure the antibiotic disk is in firm and even contact with the agar surface. Do not move the disk once it has been placed.[4]
Degraded Antibiotic Disks Store antibiotic disks according to the manufacturer's instructions, typically in a dry, dark, and refrigerated environment. Use disks that are within their expiration date.
Incorrect Agar Depth The depth of the Mueller-Hinton agar should be uniform (4 mm) to ensure consistent diffusion of the antibiotic.[1]

Data Presentation

Table 1: Impact of Experimental Conditions on this compound MIC Values

Factor Condition Observed Effect on MIC Reference
Human Serum 70-100% concentration4 to 8-fold increase[3]
pH Decrease by 1 unit4-fold increase[2]
pH pH 7.4 vs 6.81 to 2-fold dilution decrease (for atypical mycobacteria)[5]
CO2 Incubation For fastidious organisms4 to 8-fold increase[3]

Table 2: Reported MIC50 and MIC90 Values for Roxithromycin (as a proxy for this compound) Against Common Pathogens

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL) Reference
Haemophilus influenzae>32>32[6]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Broth Microdilution Method (Based on CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a series of twofold dilutions ranging from 64 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

    • Inoculate each well with 5 µL of the prepared bacterial suspension.

    • Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1][4]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[4]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place a this compound-impregnated disk (e.g., 15 µg) onto the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.[1]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoint guidelines.

Visualizations

Lexithromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_Subunit 30S Subunit This compound This compound Binding Binds to 50S Subunit This compound->Binding Binding->50S_Subunit Blockage Blocks Peptide Exit Tunnel Binding->Blockage Blockage->Peptide_Exit_Tunnel Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Effect Bacteriostatic/Bactericidal Effect Inhibition->Effect Broth_Microdilution_Workflow Start Start Prepare_Antibiotic Prepare this compound Dilutions Start->Prepare_Antibiotic Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dispense_Antibiotic Dispense Dilutions into 96-well Plate Prepare_Antibiotic->Dispense_Antibiotic Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Dispense_Antibiotic->Inoculate_Plate Incubate Incubate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Disk_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Agar Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Agar Apply_Disk Apply this compound Disk Inoculate_Agar->Apply_Disk Incubate Incubate (35°C, 16-18h) Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret Results (S/I/R) Measure_Zone->Interpret End End Interpret->End

References

Lexithromycin Resistance Mechanism Induction In Vitro: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the in vitro induction of lexithromycin resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of macrolide resistance that can be induced in vitro?

A1: Bacteria can develop resistance to macrolides like this compound through several primary mechanisms. These include:

  • Target site modification: This is one of the most common mechanisms and typically involves mutations in the 23S rRNA gene or ribosomal proteins L4 and L22.[1][2][3] These mutations can prevent this compound from binding to its ribosomal target.

  • Active efflux pumps: Bacteria can acquire or upregulate genes that code for efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its target.[4][5][6][7] The mef (macrolide efflux) genes are a well-known example.[4]

  • Enzymatic inactivation: Some bacteria can produce enzymes, such as esterases or phosphotransferases, that modify and inactivate the antibiotic molecule.[3][8]

  • Ribosomal methylation: The erm (erythromycin ribosome methylation) genes encode methyltransferases that modify the ribosomal target, reducing the binding affinity of the antibiotic.[3][9]

Q2: How can I induce this compound resistance in my bacterial cultures?

A2: A common and effective method for inducing resistance in vitro is through serial passage experiments.[1][10][11][12] This involves repeatedly exposing a bacterial culture to sub-inhibitory concentrations of this compound and gradually increasing the concentration over subsequent passages. This process selects for mutants with increased resistance.

Q3: What is a typical starting concentration of this compound for resistance induction experiments?

A3: A typical starting concentration is half the Minimal Inhibitory Concentration (MIC) for the susceptible parent strain.[10][12] The concentration is then incrementally increased in subsequent passages as the bacteria adapt and show growth at higher concentrations.

Q4: How many passages are typically required to observe a significant increase in the MIC?

A4: The number of passages required can vary significantly depending on the bacterial species, the specific macrolide, and the experimental conditions. Some studies have shown resistance developing in as few as two passages, while others may require 50 or more passages to achieve high-level resistance.[1][11]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No increase in MIC after multiple passages. The starting concentration of this compound may be too high, killing all cells and preventing the selection of resistant mutants.Start with a lower concentration of this compound, such as 0.25x or 0.5x the initial MIC.
The bacterial strain may have a very low spontaneous mutation rate for resistance to this specific antibiotic.Consider using a larger inoculum size to increase the probability of selecting for rare resistant mutants. You could also consider using a chemical mutagen (use with caution and appropriate safety measures) to increase the mutation rate.
The incubation time between passages is too short for resistant mutants to grow to a sufficient density.Increase the incubation time to allow for adequate bacterial growth before passaging to the next concentration.
Culture dies at a low concentration of this compound. The incremental increase in this compound concentration between passages is too large.Use a more gradual increase in the antibiotic concentration. For example, instead of doubling the concentration at each step, try a 1.5-fold increase.
The bacterial culture has become contaminated.Perform a purity check of your culture by plating on selective and non-selective agar to ensure it is a pure culture.
Inconsistent MIC results for the induced resistant strain. The resistant population may be heterogeneous, with a mix of cells having different levels of resistance.Streak the resistant culture on an agar plate containing this compound to isolate single colonies. Test the MIC of several individual colonies to assess the homogeneity of the resistance.
The inoculum size for the MIC assay is not standardized.Ensure that you are using a standardized inoculum (e.g., a specific McFarland standard) for all your MIC assays to ensure reproducibility.

Experimental Protocols

Protocol: In Vitro Induction of this compound Resistance by Serial Passage

This protocol outlines a general procedure for inducing resistance to this compound in a bacterial strain.

1. Materials:

  • Susceptible bacterial strain of interest
  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
  • This compound stock solution of known concentration
  • Sterile culture tubes or microplates
  • Incubator
  • Spectrophotometer or McFarland standards for inoculum standardization

2. Procedure:

  • Determine the baseline MIC: Before starting the induction, determine the MIC of this compound for the susceptible parent strain using a standard method like broth microdilution.
  • Initial Exposure: Inoculate a fresh culture tube or well containing the appropriate growth medium with the bacterial strain at a standardized density (e.g., 1 x 10^5 CFU/mL). Add this compound at a concentration of 0.5x the baseline MIC.[10][12]
  • Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for 24-48 hours.
  • Passage: After incubation, take an aliquot from the culture that shows growth at the highest concentration of this compound and use it to inoculate a new series of tubes or wells with fresh medium and a range of this compound concentrations. This new range should include the concentration from the previous step and several higher concentrations (e.g., 1x, 2x, 4x the previous concentration).
  • Repeat Passages: Repeat the incubation and passaging steps. Continue this process for a predetermined number of passages or until a desired level of resistance is achieved.
  • Confirm Resistance: After the serial passage experiment, determine the final MIC of the resistant strain. It is also recommended to passage the resistant strain in antibiotic-free medium for several generations to confirm the stability of the resistance.

Quantitative Data Summary

The following table summarizes data from studies on in vitro induction of resistance to various macrolides, which can serve as a reference for expected outcomes with this compound.

Bacterium Macrolide Number of Passages Fold Increase in MIC Reference
Mycoplasma pneumoniaeRoxithromycin2Not specified, induced at 0.25 mg/L[1]
Mycoplasma pneumoniaeMidecamycin7Not specified, induced at 5.12 mg/L[1]
Helicobacter pyloriAzithromycinNot specified>64 (from ≤2 mg/l to >128 mg/l)[10]
Mycoplasma pneumoniaeErythromycin A23-50Not specified, mutants selected[11]
Mycoplasma pneumoniaeAzithromycin23-50Not specified, mutants selected[11]
Mycoplasma genitaliumAzithromycin88[13]

Visualizations

Experimental Workflow for In Vitro Resistance Induction

G cluster_0 Setup cluster_1 Serial Passage Cycle cluster_2 Analysis start Start with Susceptible Bacterial Strain mic1 Determine Baseline MIC of this compound start->mic1 culture Inoculate Culture with 0.5x MIC this compound mic1->culture incubate Incubate for 24-48 hours culture->incubate passage Passage to Increased This compound Concentrations incubate->passage passage->culture Repeat Cycle mic2 Determine Final MIC of Potentially Resistant Strain passage->mic2 stability Test Stability of Resistance mic2->stability characterize Characterize Resistance Mechanism (e.g., Sequencing) stability->characterize

Caption: Workflow for inducing this compound resistance in vitro.

Signaling Pathways of Macrolide Resistance

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms This compound This compound Enzyme Enzymatic Inactivation (Esterases, Phosphotransferases) This compound->Enzyme Ribosome Ribosome (Target) This compound->Ribosome Inhibits Protein Synthesis Pump Efflux Pump This compound->Pump Target Target Site Modification (23S rRNA, L4/L22 mutations) Target->Ribosome Alters Binding Site Efflux Active Efflux Pump (e.g., mef genes) Degraded Inactive this compound Enzyme->Degraded Inactivates Drug Methylation Ribosomal Methylation (erm genes) Methylation->Ribosome Modifies Binding Site Pump->this compound Expels Drug

Caption: Common mechanisms of bacterial resistance to macrolides.

References

Addressing poor Lexithromycin penetration in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lexithromycin Tissue Penetration

Disclaimer: this compound is a hypothetical macrolide antibiotic. The information and protocols provided are based on the established characteristics and behaviors of well-known macrolide antibiotics such as azithromycin, clarithromycin, and roxithromycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for newly synthesized peptides.[1][2] This action prevents the elongation of the protein chain, thereby halting bacterial growth.[2] While it is primarily bacteriostatic (inhibits bacterial growth), it can be bactericidal (kills bacteria) at high concentrations.[1][2]

Q2: Why am I observing poor penetration of this compound in my tissue samples?

A2: Several factors can contribute to poor tissue penetration of macrolide antibiotics like this compound:

  • Physicochemical Properties: The inherent properties of the drug, such as its size, charge, and lipophilicity, play a crucial role.

  • Plasma Protein Binding: High binding to plasma proteins can limit the amount of free drug available to diffuse into tissues.[3]

  • Tissue-Specific Factors: The type of tissue, its vascularization, and the presence of specific transporters can all influence drug accumulation.[4]

  • Drug Transporters: Efflux pumps, such as P-glycoprotein (P-gp), can actively transport the drug out of cells, reducing its intracellular concentration.[5]

  • Experimental Protocol: Suboptimal experimental procedures, such as incorrect sample handling or extraction methods, can lead to artificially low measured concentrations.

Q3: How does this compound's tissue penetration compare to other macrolides?

A3: The tissue penetration of macrolides can vary significantly. For instance, azithromycin is known for its extensive and sustained high tissue levels, often exceeding plasma concentrations.[6] In contrast, erythromycin may show lower concentrations in the interstitial fluid compared to plasma.[7][8] The tissue-to-plasma concentration ratio is a key parameter for comparison.

The following table summarizes typical tissue distribution patterns for different macrolides in rats, which can serve as a reference for what to expect with this compound.

Macrolide Relative Plasma Concentration Key Tissue Distribution Characteristics Interstitial Fluid-to-Plasma Ratio
AzithromycinLowHighest and most sustained tissue levels, particularly in the liver, kidney, spleen, and lung.[6]High (e.g., 3.8 - 4.9)[7][8][9]
ClarithromycinModerateHigh concentration in the lung, moderate in the liver.[6]Moderate (e.g., 1.2 - 1.5)[7][8][9]
RoxithromycinHighHigh concentrations in the liver, kidney, spleen, and lung.[6]Not specified in the provided results.
ErythromycinVery LowGenerally lower tissue concentrations compared to other macrolides.Low (e.g., 0.27 - 0.39)[7][8][9]

Q4: Can the disease state of the tissue affect this compound penetration?

A4: Yes, the pathological state of the tissue can significantly alter drug penetration. Inflammation can either increase or decrease antibiotic penetration depending on the specific tissue and the nature of the inflammation.[4][10] For example, inflammation may increase vascular permeability, allowing more drug to enter the tissue, but it can also alter blood flow and the expression of drug transporters.

Troubleshooting Guides

Issue 1: Consistently low this compound concentrations in homogenized tissue samples.

Possible Cause Troubleshooting Step
Inefficient Tissue Homogenization Ensure the homogenization protocol is optimized for the specific tissue type. Consider using a more robust mechanical homogenizer or adding enzymatic digestion steps.
Incomplete Drug Extraction Verify that the solvent used for extraction is appropriate for this compound's polarity. Test different extraction solvents and pH conditions.
Drug Degradation Macrolides can be unstable, particularly at low pH.[11] Ensure all samples are processed on ice and stored at -80°C. Consider adding a stabilizer if degradation is suspected.
Suboptimal Dosing Regimen Review the dosing schedule and route of administration. The timing of tissue collection relative to the last dose is critical for measuring peak or trough concentrations.

Issue 2: High variability in this compound concentrations between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Collection Standardize the anatomical location and size of the tissue samples collected.
Non-uniform Drug Distribution in Tissue Homogenize the entire tissue sample before taking an aliquot for extraction to ensure a representative measurement.
Analytical Method Variability Validate the analytical method (e.g., LC-MS/MS) for precision and accuracy. Include quality control samples with known concentrations in each analytical run.

Issue 3: this compound concentration is high in plasma but low in the target tissue.

Possible Cause Troubleshooting Step
High Plasma Protein Binding Measure the unbound (free) fraction of this compound in the plasma. Only the unbound drug is available to penetrate tissues.[12]
Active Efflux by Transporters Investigate the expression of efflux transporters like P-gp in the target tissue. Consider co-administering a known P-gp inhibitor in an in-vitro or animal model to see if tissue concentrations increase.[5]
Poor Tissue Perfusion Assess the blood flow to the target tissue. Poor perfusion will limit drug delivery.
Drug Sequestration in Other Tissues Macrolides can accumulate in certain tissues like the liver and lungs.[6] Analyze this compound concentrations in multiple tissues to understand its overall distribution.

Experimental Protocols

Protocol 1: Measurement of this compound Concentration in Tissue Homogenates by LC-MS/MS

  • Sample Collection: Excise tissue of interest, rinse with ice-cold saline, blot dry, and record the wet weight. Immediately snap-freeze in liquid nitrogen and store at -80°C until analysis.

  • Tissue Homogenization:

    • Add the frozen tissue to a homogenization tube containing a specific volume of ice-cold lysis buffer (e.g., phosphate-buffered saline with protease inhibitors). A typical tissue-to-buffer ratio is 1:4 (w/v).

    • Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout the process.

  • Protein Precipitation and Drug Extraction:

    • Add a known volume of the tissue homogenate to a microcentrifuge tube.

    • Add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the drug.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

    • Inject a known volume into the LC-MS/MS system.

  • Quantification:

    • Create a standard curve using known concentrations of this compound spiked into blank tissue homogenate.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis tissue_collection Excise and Weigh Tissue snap_freeze Snap-freeze in Liquid Nitrogen tissue_collection->snap_freeze storage Store at -80°C snap_freeze->storage homogenization Homogenize Tissue in Buffer storage->homogenization extraction Protein Precipitation & Drug Extraction homogenization->extraction centrifugation Centrifuge to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporate Solvent supernatant->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lcms Inject into LC-MS/MS reconstitution->lcms quantification Quantify Concentration lcms->quantification

Caption: Workflow for measuring this compound in tissue.

signaling_pathway cluster_blood Bloodstream cluster_tissue Tissue Interstitial Fluid cluster_cell Target Cell lex_plasma This compound (Plasma) lex_bound Protein-Bound this compound lex_plasma->lex_bound lex_free Free this compound lex_plasma->lex_free lex_isf This compound (ISF) lex_free->lex_isf Diffusion lex_intra Intracellular this compound lex_isf->lex_intra Uptake efflux Efflux Pump (e.g., P-gp) lex_intra->efflux Efflux efflux->lex_isf

Caption: Factors affecting this compound tissue penetration.

References

Technical Support Center: Optimizing Lexithromycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the Erythromycin A starting material?

A1: The purity of the starting Erythromycin A is paramount for achieving high yields and minimizing side reactions. Key quality attributes to consider are:

  • Purity: Should be high, with minimal amounts of related substances or degradation products.

  • Water Content: Low water content is crucial as excess water can interfere with certain reagents and promote hydrolysis.

  • Isomeric Purity: Ensure the correct isomeric form is used.

Q2: Why is the formation of the 9-oxime intermediate a critical step in many macrolide syntheses?

A2: The formation of the 9-oxime from the C9 ketone of Erythromycin A is a key strategic step for several reasons:

  • It protects the reactive ketone group from participating in undesired side reactions during subsequent modification steps.

  • The oxime functionality can then be further modified, as seen in the synthesis of Roxithromycin.[1]

  • It influences the reactivity of other functional groups on the macrolide ring, allowing for selective modifications at other positions, such as the 6-hydroxyl group in the synthesis of Clarithromycin.[2]

Q3: What are the most common reasons for low yields in the synthesis of Erythromycin derivatives?

A3: Low yields can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete reactions or the formation of degradation products.[3][4]

  • Reagent Quality: The purity and reactivity of reagents like hydroxylamine, protecting group agents, and methylating agents are critical.

  • Presence of Impurities: Impurities in the starting material or solvents can catalyze side reactions.

  • Inefficient Purification: Product loss during workup and purification steps is a common issue.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q5: What are the recommended methods for purifying the final macrolide product?

A5: Purification strategies for macrolide antibiotics often involve:

  • Crystallization: This is a widely used method to obtain a high-purity solid product. The choice of solvent system is critical.

  • Chromatography: Column chromatography on silica gel can be used to separate the desired product from impurities.[5]

  • Ultrafiltration: For removing high molecular weight impurities, ultrafiltration can be an effective technique.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of Erythromycin A 9-oxime 1. Inactive hydroxylamine: The hydroxylamine hydrochloride or its aqueous solution may have degraded. 2. Incorrect pH: The reaction requires a specific pH range to proceed efficiently.[3] 3. Suboptimal temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.[4]1. Use fresh, high-quality hydroxylamine. 2. Carefully adjust the pH of the reaction mixture using a suitable acid or base as specified in the protocol. [3] 3. Ensure the reaction is maintained at the recommended temperature. [4]
Low yield in the subsequent alkylation/methylation step 1. Incomplete protection of hydroxyl groups: For reactions like Clarithromycin synthesis, incomplete silylation can lead to side reactions. 2. Poor quality alkylating/methylating agent: The reagent may be old or have decomposed. 3. Presence of water: Moisture can quench the reagents used in these steps.1. Ensure the protection step goes to completion by monitoring with TLC. Use a sufficient excess of the protecting agent. 2. Use a fresh, high-purity alkylating or methylating agent. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of multiple spots on TLC, indicating impurities 1. Side reactions: Unprotected functional groups can react, leading to a mixture of products. 2. Degradation of the macrolide ring: The macrolide structure is sensitive to harsh acidic or basic conditions. 3. Over-alkylation/methylation: Reaction of multiple hydroxyl groups when only one is desired.1. Review the protocol for necessary protecting group strategies. 2. Maintain careful control of pH and temperature throughout the synthesis and workup. [3][4] 3. Control the stoichiometry of the alkylating/methylating agent and the reaction time.
Difficulty in crystallizing the final product 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect solvent system: The chosen solvent(s) may not be suitable for inducing crystallization. 3. Oily product: The product may have isolated as an oil due to residual solvent or impurities.1. Repurify the product using column chromatography to remove impurities. [5] 2. Perform small-scale solvent screening to find an appropriate solvent or solvent mixture for crystallization. 3. Try triturating the oil with a non-polar solvent like hexanes to induce solidification.

Detailed Experimental Protocols

Protocol 1: Synthesis of Erythromycin A 9-Oxime

This protocol is a crucial first step for the synthesis of many Erythromycin derivatives.

Reagent/ParameterQuantity/Value
Erythromycin A50 g
Isopropanol100 ml
50% Aqueous Hydroxylamine42.5 g
Acetic Acid16.3 g
Reaction Temperature50°C
4N Sodium HydroxideTo adjust pH to ≥ 11.0
Isopropyl Acetate150 ml

Procedure:

  • Dissolve Erythromycin A in isopropanol in a suitable reaction vessel.[3]

  • Add the 50% aqueous hydroxylamine to the stirred mixture.[3]

  • Carefully add the acetic acid to the mixture. A clear solution should form.[3]

  • Heat the reaction mixture to 50°C and maintain this temperature until the reaction is complete, as monitored by TLC.[3]

  • Cool the reaction mixture to room temperature.[3]

  • Add isopropyl acetate and stir vigorously while adding 4N sodium hydroxide to adjust the pH to 11.0 or higher.[3]

  • Separate the organic layer, wash it with a dilute caustic solution, and then concentrate it to dryness to obtain Erythromycin A 9-oxime.[3]

Protocol 2: Synthesis of Roxithromycin from Erythromycin A 9-Oxime

This protocol outlines the conversion of the 9-oxime to Roxithromycin.

Reagent/ParameterQuantity/Value
Erythromycin A 9-oxime50 g
Acetone250 ml
Sodium Ethoxide5.0 g
Methoxyethoxymethyl ChlorideAs required
Reaction Temperature0-5°C

Procedure:

  • Suspend Erythromycin A 9-oxime in acetone and stir for 10 minutes.[8]

  • Cool the mixture to 0-5°C.[8]

  • Add sodium ethoxide to the cooled mixture.[8]

  • Slowly add methoxyethoxymethyl chloride, maintaining the temperature between 0-5°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction is worked up, typically by adding water to precipitate the product, which is then filtered and purified by crystallization.

Protocol 3: Synthesis of Clarithromycin from Erythromycin A

This protocol involves a series of protection and methylation steps.

Reagent/ParameterValue
Key IntermediateErythromycin A 9-oxime derivative
Key ReactionSelective 6-O-methylation
Overall Yield>45%

General Procedure Outline:

  • Oxime Formation: Convert Erythromycin A to an Erythromycin A 9-oxime derivative.[2]

  • Protection of Hydroxyl Groups: Protect the 2' and 4'' hydroxyl groups, often using a silylating agent like trimethylsilyl chloride.[9]

  • Methylation: Selectively methylate the 6-hydroxyl group using a suitable methylating agent in the presence of a base.[2]

  • Deprotection: Remove the protecting groups from the 2', 4'', and 9-oxime positions under acidic conditions to yield Clarithromycin.[9]

Visualizations

G cluster_0 General Synthesis Workflow for Erythromycin Derivatives A Erythromycin A B Step 1: Oxime Formation (Protection of C9 Ketone) A->B C Erythromycin A 9-Oxime B->C D Step 2a: O-Alkylation (e.g., with Methoxyethoxymethyl chloride) C->D F Step 2b: Hydroxyl Protection (e.g., Silylation) C->F E Roxithromycin D->E G Protected Intermediate F->G H Step 3: Selective 6-O-Methylation G->H I 6-O-Methylated Intermediate H->I J Step 4: Deprotection I->J K Clarithromycin J->K

Caption: General synthetic pathways from Erythromycin A to Roxithromycin and Clarithromycin.

G Start Low Product Yield Observed Q1 Is starting material present? Start->Q1 A1 Incomplete Reaction Q1->A1 Yes Q2 Multiple impurity spots on TLC? Q1->Q2 No Sol1 - Check reagent quality - Increase reaction time/temp - Verify stoichiometry A1->Sol1 A2 Side Reactions Occurring Q2->A2 Yes A3 Product Loss During Workup Q2->A3 No Sol2 - Check protecting group strategy - Ensure anhydrous conditions - Control pH and temperature A2->Sol2 Sol3 - Optimize extraction/crystallization - Consider chromatographic purification A3->Sol3

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Azithromycin and Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two prominent macrolide antibiotics: Azithromycin and Roxithromycin. The data presented is compiled from various studies to offer a comprehensive overview for research and development purposes.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Azithromycin and Roxithromycin are summarized in the table below. These values represent key aspects of the drugs' absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic ParameterAzithromycinRoxithromycin
Bioavailability ~37% (oral)Good oral bioavailability
Time to Peak (Tmax) 1.96 - 2.08 hours~2 hours
Peak Plasma Conc. (Cmax) 468.4 - 488.1 ng/mL (500 mg dose)10.13 ± 0.43 µg/mL (300 mg dose)[1]
Volume of Distribution (Vd) High1.38 ± 0.55 L/kg[1]
Protein Binding 93% unbound in plasma-
Metabolism Not extensively metabolizedNot extensively metabolized[2]
Elimination Half-Life (T½) ~25 hours~12 hours[3] (can be higher in some populations[1])
Primary Route of Excretion FaecesFaeces (~53%) and Urine (~10%)[2]

Experimental Protocols

The pharmacokinetic data cited in this guide were primarily determined through the following methodologies:

Human Volunteer Studies
  • Study Design: Healthy adult volunteers were administered single oral doses of either Azithromycin or Roxithromycin. For instance, one study involved administering a 500 mg Azithromycin suspension[4], while another used a 300 mg oral dose of Roxithromycin[1].

  • Blood Sampling: Blood samples were collected from participants at predetermined intervals over a period of up to 72 hours for Azithromycin[4] and 48 hours for Roxithromycin[1] to measure plasma drug concentrations over time.

  • Washout Period: In comparative or cross-over studies, a washout period (e.g., one to two weeks) is observed between the administration of different drugs to ensure the complete elimination of the first drug before the second is given[4].

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is a common technique used for the quantitative analysis of macrolide concentrations in biological fluids. In a study on Roxithromycin, HPLC was used to determine its pharmacokinetic parameters[1].

  • Microbiological Assay (Agar Well Diffusion): This method is also employed to determine the concentration of antibiotics in serum. It involves using a susceptible bacterial strain, such as Sarcina lutea (Micrococcus Luteus, ATCC 9341), to measure the zone of inhibition caused by the antibiotic in a sample. The diameter of this zone is proportional to the concentration of the antibiotic. This technique has been used for both Azithromycin and Erythromycin (a related macrolide)[4].

    • Procedure: A base layer of antibiotic agar is poured, followed by a seed layer inoculated with the test bacteria. Wells are created in the agar, and serum samples containing the antibiotic are placed in these wells. After incubation, the diameter of the zone of bacterial growth inhibition is measured to determine the drug concentration[4].

Pharmacokinetic Modeling
  • The plasma concentration-time data obtained from the analytical methods are then analyzed using pharmacokinetic software (e.g., MW-PHARM APO version 3.02) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life. A two-compartment model has been used to describe the disposition of Azithromycin[4][5].

Visualized Workflow: Macrolide ADME Pathway

The following diagram illustrates the general pathway for the absorption, distribution, metabolism, and excretion (ADME) of macrolide antibiotics like Azithromycin and Roxithromycin.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Bloodstream Systemic Circulation (Bloodstream) GI_Tract->Bloodstream Absorption Tissues Target Tissues (e.g., Lungs, Tonsils) Bloodstream->Tissues Tissue Penetration Phagocytes Phagocytes Bloodstream->Phagocytes Uptake Liver Liver Bloodstream->Liver Kidneys_Urine Kidneys / Urine Bloodstream->Kidneys_Urine Renal Filtration Phagocytes->Tissues Transport to Infection Site Liver->Bloodstream Bile_Faeces Bile / Faeces Liver->Bile_Faeces Biliary Excretion

Caption: Generalized ADME pathway for macrolide antibiotics.

References

Validating Lexithromycin's Grip: A Comparative Guide to Target Engagement in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that an antibiotic reaches and binds to its intended molecular target within a bacterial cell is a critical step in the development pipeline. This guide provides a comparative overview of experimental methods to validate the target engagement of Lexithromycin, a macrolide antibiotic, within bacterial cells. For the purpose of this guide, this compound will be considered synonymous with Roxithromycin, a well-documented macrolide, due to the high likelihood of the former being a brand name or less common synonym.

This compound, like other macrolide antibiotics, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides.[1][2] Validating this interaction is paramount to understanding its potency, specificity, and overall mechanism of action.

Comparative Analysis of Ribosomal Binding Affinity

The affinity of an antibiotic for its target is a key determinant of its efficacy. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for Roxithromycin and other ribosome-targeting antibiotics.

AntibioticAntibiotic ClassRibosomal Subunit TargetDissociation Constant (Kd)Bacterial Species
Roxithromycin Macrolide50S20 nM[3][4]Escherichia coli
ClarithromycinMacrolide50S8 nM[3][4]Escherichia coli
ErythromycinMacrolide50S36 nM[3][4]Escherichia coli
TetracyclineTetracycline30S~ 1 µM[5]Escherichia coli
LinezolidOxazolidinone50S (23S rRNA)Binding affinity established, but specific Kd can vary. It uniquely inhibits the formation of the 70S initiation complex.[1][3][6]Gram-positive bacteria

Methodologies for Validating Target Engagement

Several robust experimental techniques can be employed to confirm and quantify the interaction between this compound and the bacterial ribosome. This section details the protocols for three such methods: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Click Chemistry-based labeling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target engagement in a cellular environment.[7] It is based on the principle that the thermal stability of a protein changes upon ligand binding.

Experimental Protocol for CETSA in Bacterial Cells:

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

    • Resuspend the bacterial pellet in a lysis buffer appropriate for bacteria, containing a protease inhibitor cocktail.

    • Divide the lysate into aliquots. Treat the experimental aliquots with varying concentrations of this compound, and the control aliquot with the vehicle (e.g., DMSO).

    • Incubate the lysates at room temperature for a specified time to allow for drug-target binding.

  • Thermal Challenge:

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a PCR machine with a thermal gradient function.

    • Immediately cool the samples to 4°C.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Analyze the amount of the target protein (a ribosomal protein from the 50S subunit) remaining in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, engagement.

cluster_workflow CETSA Workflow start Bacterial Cell Lysate drug_treatment Incubate with This compound start->drug_treatment heat_treatment Apply Heat Gradient drug_treatment->heat_treatment centrifugation Centrifuge to Separate Soluble/Aggregated Proteins heat_treatment->centrifugation analysis Analyze Soluble Fraction (e.g., Western Blot) centrifugation->analysis end Target Engagement Confirmed analysis->end

CETSA Experimental Workflow

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay is another valuable technique for identifying and validating drug-target interactions.[1][6] It relies on the principle that a protein, when bound to a small molecule, becomes more resistant to proteolysis.

Experimental Protocol for DARTS in Bacterial Cells:

  • Bacterial Lysate Preparation:

    • Prepare a bacterial cell lysate as described in the CETSA protocol.

  • Drug Incubation:

    • Treat aliquots of the lysate with this compound or the vehicle control and incubate to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each aliquot. The concentration of the protease should be optimized to achieve partial digestion of the total protein content in the control sample.

    • Incubate for a specific time to allow for digestion.

  • Inactivation of Protease and Sample Analysis:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Analyze the samples by SDS-PAGE and Western blotting for the target ribosomal protein. A higher abundance of the target protein in the this compound-treated samples compared to the control indicates protection from proteolysis and therefore, target engagement.

cluster_workflow DARTS Workflow start Bacterial Cell Lysate drug_treatment Incubate with This compound start->drug_treatment protease_digestion Limited Proteolysis drug_treatment->protease_digestion analysis Analyze Protein Fragments (e.g., Western Blot) protease_digestion->analysis end Target Engagement Confirmed analysis->end

DARTS Experimental Workflow

Click Chemistry-Based Target Identification

Click chemistry offers a powerful approach for the direct labeling and identification of drug targets.[2][8] This method involves synthesizing a modified version of this compound containing a "clickable" handle (e.g., an alkyne or azide group).

Experimental Protocol for Click Chemistry in Bacterial Cells:

  • Synthesis of a "Clickable" this compound Probe:

    • Synthesize a derivative of this compound that incorporates a bioorthogonal functional group (an alkyne or azide) that does not interfere with its binding to the ribosome.

  • Labeling in Live Bacteria:

    • Treat live bacterial cells with the clickable this compound probe.

    • Lyse the cells and remove unbound probe.

  • Click Reaction:

    • To the lysate, add the corresponding click chemistry reaction partner (an azide if the probe has an alkyne, or vice versa) which is conjugated to a reporter molecule (e.g., a fluorescent dye or biotin).

    • Perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Target Identification and Validation:

    • If a fluorescent dye was used, the target protein can be visualized by in-gel fluorescence.

    • If biotin was used, the this compound-bound protein complex can be enriched using streptavidin beads and subsequently identified by mass spectrometry.

cluster_pathway This compound Mechanism of Action This compound This compound ribosome_50S 50S Ribosomal Subunit This compound->ribosome_50S Binds to protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Inhibits bacterial_growth Bacterial Growth Inhibition ribosome_50S->bacterial_growth Leads to

This compound's Mechanism of Action

Conclusion

Validating the target engagement of this compound in bacterial cells is a crucial undertaking in its development and characterization as an effective antibiotic. The methods outlined in this guide—CETSA, DARTS, and click chemistry—provide a robust toolkit for researchers to confirm and quantify the interaction between this compound and its ribosomal target. The choice of method will depend on the specific experimental goals, available resources, and the desired level of detail. By employing these techniques, researchers can gain a deeper understanding of this compound's mechanism of action and pave the way for the development of more potent and specific antibacterial agents.

References

Comparative In Vitro Activity of Roxithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

An extensive body of research demonstrates significant cross-resistance between roxithromycin and other macrolide antibiotics, particularly those with a 14- and 15-membered lactone ring, such as erythromycin, clarithromycin, and azithromycin. This phenomenon is primarily dictated by the underlying mechanism of resistance present in the bacterial strain. As no credible information is available for a drug named "Lexithromycin," this guide will focus on Roxithromycin, a widely used macrolide antibiotic.

The in vitro efficacy of macrolides is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC values of roxithromycin and other macrolides against key respiratory pathogens.

Table 1: Comparative MICs against Streptococcus pneumoniae
AntibioticPenicillin-Susceptible (MIC µg/mL)Penicillin-Intermediate (MIC µg/mL)Penicillin-Resistant (MIC µg/mL)Erythromycin-Resistant (MIC µg/mL)
Roxithromycin 0.06 - 20.06 - >642 - >64>64
Erythromycin 0.016 - 0.50.03 - >642 - >64>64
Clarithromycin 0.016 - 0.060.03 - >642 - >64>64
Azithromycin 0.03 - 0.50.06 - >642 - >64>64

Data compiled from multiple studies. MIC values can vary based on testing methodology and specific strains.[1]

Table 2: Comparative MICs against Streptococcus pyogenes
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Roxithromycin ≤0.5≤0.5
Erythromycin ≤0.50.09
Clarithromycin ≤0.5≤0.5
Azithromycin ≤0.5≤0.5

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[2] Generally, clarithromycin and erythromycin show slightly greater in vitro activity against S. pyogenes compared to azithromycin and roxithromycin.[2]

Mechanisms of Macrolide Cross-Resistance

The two primary mechanisms of acquired resistance to macrolides are:

  • Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylation) genes, which encode for methylase enzymes. These enzymes add methyl groups to the 23S rRNA, a component of the bacterial ribosome's 50S subunit. This alteration reduces the binding affinity of macrolide antibiotics to their target, leading to high-level resistance to all macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). Strains harboring erm genes are typically resistant to roxithromycin, erythromycin, clarithromycin, and azithromycin.

  • Active Efflux: This mechanism is primarily mediated by mef (macrolide efflux) genes, which code for a membrane-bound efflux pump. This pump actively transports 14- and 15-membered macrolides out of the bacterial cell, resulting in lower-level resistance. Bacteria with the mef gene are resistant to erythromycin, roxithromycin, clarithromycin, and azithromycin but generally remain susceptible to 16-membered macrolides and lincosamides.

Experimental Protocols

The determination of cross-resistance is typically conducted through antimicrobial susceptibility testing (AST). The standard methods are broth microdilution and agar dilution, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Preparation of Antibiotic Solutions: Serial twofold dilutions of each macrolide (roxithromycin, erythromycin, clarithromycin, azithromycin) are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard is prepared. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Inoculation and Incubation: The microdilution plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method
  • Preparation of Agar Plates: Serial twofold dilutions of each macrolide are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates. The plates are then incubated under the same conditions as the broth microdilution method.

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that inhibits the growth of the bacteria.

Visualizations

Experimental_Workflow_for_Cross_Resistance_Testing cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing (AST) cluster_analysis Data Analysis Bacterial_Isolate Bacterial Isolate (e.g., S. pneumoniae) Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Isolate->Inoculum_Prep Macrolide_Stock Macrolide Stock Solutions (Roxithromycin, Erythromycin, etc.) Serial_Dilution Prepare Serial Dilutions of Macrolides Macrolide_Stock->Serial_Dilution Inoculation Inoculate Plates/Tubes Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Comparison Compare MIC Values Across Macrolides MIC_Determination->Comparison Cross_Resistance Determine Cross-Resistance Profile Comparison->Cross_Resistance

Caption: Experimental workflow for determining macrolide cross-resistance.

Macrolide_Resistance_Mechanisms cluster_macrolide Macrolide Antibiotics cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Roxithromycin Roxithromycin Ribosome Ribosome (50S subunit) Roxithromycin->Ribosome inhibit protein synthesis Erythromycin Erythromycin Erythromycin->Ribosome inhibit protein synthesis Clarithromycin Clarithromycin Clarithromycin->Ribosome inhibit protein synthesis Azithromycin Azithromycin Azithromycin->Ribosome inhibit protein synthesis Efflux_Pump Efflux Pump (mef gene product) Efflux_Pump->Roxithromycin expels drug Efflux_Pump->Erythromycin expels drug Efflux_Pump->Clarithromycin expels drug Efflux_Pump->Azithromycin expels drug Target_Modification Target Site Modification (erm gene) Target_Modification->Ribosome alters binding site Active_Efflux Active Efflux (mef gene) Active_Efflux->Efflux_Pump encodes

Caption: Mechanisms of macrolide resistance leading to cross-resistance.

References

In Vivo Efficacy: A Comparative Analysis of Erythromycin and a Related Macrolide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: No direct comparative in vivo efficacy studies between Lexithromycin and Erythromycin were found in a comprehensive search of publicly available scientific literature. Therefore, this guide provides a comparative analysis of Erythromycin and a closely related, well-documented semi-synthetic macrolide, Roxithromycin , as a relevant alternative. Both belong to the macrolide class of antibiotics and share a similar mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vivo performance of Erythromycin and Roxithromycin, supported by experimental data.

I. Comparative Efficacy Data

The following tables summarize the available quantitative data from comparative in vivo and clinical studies.

Table 1: Comparative In Vivo Efficacy in a Rabbit Endocarditis Model
Organism Staphylococcus epidermidis (methicillin-susceptible)
Animal Model Rabbit Experimental Endocarditis
Parameter Microbial burden in endocardial vegetations
Erythromycin Result Superior in decreasing microbial burden
Roxithromycin Result Inferior to Erythromycin (p < 0.05)[1]
Reference [1]
Table 2: Comparative Clinical Efficacy in Streptococcal Pharyngitis
Indication Streptococcal Pharyngitis in Adults
Parameter Microbiological Cure Rate
Erythromycin Ethylsuccinate Result 90%
Roxithromycin Result 33%[2]
Symptom Resolution Both agents were equally effective in resolving symptoms and signs of pharyngitis.[2]
Reference [2]

II. Mechanism of Action

Both Erythromycin and Roxithromycin are macrolide antibiotics that inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[3][4] This action is primarily bacteriostatic, but can be bactericidal at high concentrations.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Inhibition Inhibition of Protein Synthesis 50S->Inhibition 30S 30S Macrolide Erythromycin / Roxithromycin Macrolide->50S Binding Binds to 50S subunit Growth Bacterial Growth Arrested Inhibition->Growth

Fig. 1: Mechanism of action for macrolide antibiotics.

III. Experimental Protocols

A. Rabbit Experimental Endocarditis Model

Objective: To compare the in vivo efficacy of Roxithromycin and Erythromycin against a methicillin-susceptible strain of Staphylococcus epidermidis in a rabbit model of endocarditis.[1]

Animal Model: New Zealand white rabbits.

Infection Protocol:

  • Anesthetize rabbits.

  • A catheter is inserted through the right carotid artery and advanced into the left ventricle to induce sterile endocardial vegetations.

  • After 24 hours, the catheter is removed.

  • A bacterial inoculum of methicillin-susceptible Staphylococcus epidermidis is injected intravenously.

Treatment Regimen:

  • Erythromycin Group: Administered Erythromycin at a specified dosage and schedule.

  • Roxithromycin Group: Administered Roxithromycin at a specified dosage and schedule.

  • Control Group: Received no antibiotic treatment.

Efficacy Assessment:

  • After a defined treatment period, rabbits are euthanized.

  • The hearts are aseptically removed, and the endocardial vegetations are excised and weighed.

  • Vegetations are homogenized, and serial dilutions are plated on appropriate culture media.

  • The number of colony-forming units (CFU) per gram of vegetation is determined to quantify the microbial burden.

  • Statistical analysis (e.g., p-value) is used to compare the microbial burden between the treatment groups.[1]

B. Clinical Trial in Streptococcal Pharyngitis

Objective: To compare the efficacy and toxicity of Roxithromycin and Erythromycin ethylsuccinate in the treatment of streptococcal pharyngitis in adults.[2]

Study Design: Prospective, randomized clinical trial.

Participants: Adult patients with clinical signs and symptoms of pharyngitis and a positive throat culture for Group A Streptococcus.

Treatment Regimen:

  • Erythromycin Group: Received Erythromycin ethylsuccinate at a standard dosage for a specified duration.

  • Roxithromycin Group: Received Roxithromycin at a specified dosage for the same duration.

Efficacy Assessment:

  • Clinical Cure: Resolution of the signs and symptoms of pharyngitis at the end of the treatment period.

  • Microbiological Cure: Eradication of Group A Streptococcus from the pharynx, as confirmed by a follow-up throat culture after completion of therapy.

Toxicity and Compliance Assessment:

  • Adverse events were monitored and recorded for both treatment groups.

  • Patient compliance with the prescribed medication regimen was assessed.

cluster_protocol In Vivo Efficacy Study Workflow Animal_Model Select Animal Model (e.g., Rabbit, Mouse) Infection Induce Infection (e.g., S. epidermidis endocarditis) Animal_Model->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment_E Administer Erythromycin Grouping->Treatment_E Treatment_R Administer Roxithromycin Grouping->Treatment_R Control Administer Placebo/Vehicle Grouping->Control Assessment Assess Efficacy (e.g., Microbial Burden, Survival) Treatment_E->Assessment Treatment_R->Assessment Control->Assessment Analysis Statistical Analysis Assessment->Analysis

Fig. 2: General experimental workflow for in vivo efficacy studies.

IV. Discussion

The available in vivo data suggests that while Roxithromycin has an improved pharmacokinetic profile compared to Erythromycin, this does not always translate to superior or even equivalent in vivo efficacy.[5][6] In the rabbit endocarditis model, Erythromycin was significantly more effective at reducing the bacterial load of S. epidermidis.[1] Similarly, in a clinical setting for streptococcal pharyngitis, Erythromycin demonstrated a markedly higher microbiological cure rate, although both drugs were comparable in alleviating clinical symptoms.[2]

These findings underscore the importance of considering not just pharmacokinetic parameters but also the specific pathogen and site of infection when evaluating the in vivo efficacy of antibiotics. While Roxithromycin may be a suitable alternative to Erythromycin in certain clinical scenarios, the presented data indicate that Erythromycin may be more potent in specific bacterial infections. Further head-to-head in vivo studies across a broader range of pathogens and infection models are warranted to fully delineate the comparative efficacy of these two macrolides.

References

A Comparative Analysis of Roxithromycin in the Treatment of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the clinical efficacy and safety of Roxithromycin in comparison to other commonly prescribed antibiotics for respiratory tract infections.

This guide provides a comprehensive statistical analysis of clinical trial data for Roxithromycin, a macrolide antibiotic, and its performance against other key antibiotics. The data presented is intended to inform research and development decisions by offering a clear comparison of efficacy, safety, and pharmacokinetic profiles.

Comparative Clinical Efficacy

The following tables summarize the clinical and bacteriological efficacy of Roxithromycin in comparison to other macrolides (Azithromycin, Clarithromycin) and a beta-lactam antibiotic (Amoxicillin/Clavulanic Acid) in the treatment of respiratory tract infections.

Table 1: Clinical Efficacy in Lower Respiratory Tract Infections (LRTI)
AntibioticDosing RegimenClinical Success (Cure or Improvement) RateStudy PopulationReference
Roxithromycin 150 mg twice daily for 10 days87.2%94 adults with acute LRTI[1]
Azithromycin 500 mg once daily for 3 days91.9%99 adults with acute LRTI[1]
Roxithromycin 150 mg twice daily81%31 inpatients with community-acquired pneumonia[2]
Clarithromycin 250 mg twice daily76%34 inpatients with community-acquired pneumonia[2]
Roxithromycin 300 mg once daily88%25 patients with LRTI[3]
Clarithromycin 500 mg twice daily80%25 patients with LRTI[3]
Roxithromycin 150 mg twice daily88%235 ambulatory adults with LRTI[4]
Amoxicillin/Clavulanic Acid 500 mg/125 mg three times daily85%242 ambulatory adults with LRTI[4]
Roxithromycin 150 mg twice daily for 7 days91% (at study end)242 patients with community-acquired LRTI[5]
Amoxicillin/Clavulanic Acid 500 mg/125 mg three times daily for 7 days91% (at study end)242 patients with community-acquired LRTI[5]
Table 2: Bacteriological Efficacy in Lower Respiratory Tract Infections
AntibioticPathogen Eradication RateKey PathogensReference
Roxithromycin 81.1%S. aureus, S. pneumoniae, H. influenzae, M. catarrhalis[1]
Azithromycin 92.0%S. aureus, S. pneumoniae, H. influenzae, M. catarrhalis[1]
Roxithromycin 83% (for target organisms)S. pneumoniae, H. influenzae, H. parainfluenzae, B. catarrhalis[2]
Clarithromycin 57% (for target organisms)S. pneumoniae, H. influenzae, H. parainfluenzae, B. catarrhalis[2]
Table 3: Clinical Efficacy in Upper Respiratory Tract Infections (URTI)
AntibioticDosing RegimenClinical Success (Cure or Improvement) RateIndicationReference
Roxithromycin 150 mg twice daily for 10 days98% (Otitis Media), 99% (Pharyngitis/Tonsillitis), 94% (Sinusitis)Acute URTI[6]
Azithromycin 500 mg once daily for 3 days98% (Otitis Media), 100% (Pharyngitis/Tonsillitis), 94% (Sinusitis)Acute URTI[6]
Roxithromycin 300 mg once dailyMore effective than Clarithromycin (p < 0.01)Sinusitis, Pharyngotonsillitis, Otitis Media[7]
Clarithromycin 250 mg twice daily-Sinusitis, Pharyngotonsillitis, Otitis Media[7]

Comparative Safety and Tolerability

The following table summarizes the incidence of adverse events observed in clinical trials comparing Roxithromycin with other antibiotics.

Table 4: Incidence of Adverse Events
AntibioticIncidence of Adverse EventsCommon Adverse EventsReference
Roxithromycin Lower than Azithromycin-[1]
Azithromycin Higher than Roxithromycin-[1]
Roxithromycin 21.6%Transient increases in serum alanine aminotransferase, serum aspartate aminotransferase, and alkaline phosphatase[2]
Clarithromycin 12.5%Transient increases in serum alanine aminotransferase, serum aspartate aminotransferase, and alkaline phosphatase[2]
Roxithromycin 3.3%-[3]
Clarithromycin 23.3%-[3]
Roxithromycin 9%-[4]
Amoxicillin/Clavulanic Acid 28%-[4]
Roxithromycin 9.8%-[5]
Amoxicillin/Clavulanic Acid 17.1%-[5]
Roxithromycin 4%Gastrointestinal[8]
Amoxicillin/Clavulanic Acid 17%Gastrointestinal[8]

Pharmacokinetic Profile

This table provides a comparative overview of the key pharmacokinetic parameters of Roxithromycin and other macrolides.

Table 5: Comparative Pharmacokinetics of Macrolides
ParameterRoxithromycinClarithromycinAzithromycinErythromycin
Elimination Half-life ~12 hours[9]3.5 hours-2-3 hours[9]
Peak Serum Concentration (Cmax) after 150mg/250mg dose 6.7 µg/mL (150mg)[10]1.2 µg/mL (250mg)[10]--
Peak Serum Concentration (Cmax) after 300mg/500mg dose 11.0 µg/mL (300mg)[10]2.3 µg/mL (500mg)[10]--
Plasma Protein Binding HighModerateLowModerate
Tissue Concentration High and similar to plasma concentrations[11]-High-

Experimental Protocols

The clinical trials cited in this guide generally followed a randomized, multicenter design. Key aspects of the methodologies are outlined below.

Patient Population: Adult patients with diagnosed upper or lower respiratory tract infections, such as community-acquired pneumonia, acute bronchitis, or sinusitis. Patients with known hypersensitivity to the study drugs or severe underlying diseases were typically excluded.

Dosing Regimens:

  • Roxithromycin: 150 mg twice daily or 300 mg once daily.[1][3][4][5][6][7][8][12]

  • Azithromycin: 500 mg once daily for 3 days.[1][6]

  • Clarithromycin: 250 mg or 500 mg twice daily.[2][3][7]

  • Amoxicillin/Clavulanic Acid: 500 mg/125 mg three times daily.[4][5][8]

Endpoints:

  • Primary Efficacy Endpoint: Clinical response, categorized as cure, improvement, or failure, at a post-treatment evaluation (typically 10-14 days).

  • Secondary Efficacy Endpoint: Bacteriological response, determined by the eradication or persistence of the baseline pathogen.

  • Safety Endpoint: Incidence, severity, and type of adverse events reported by patients or observed by investigators.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of macrolide antibiotics and a typical workflow for a clinical trial evaluating antibiotic efficacy.

macrolide_mechanism cluster_bacteria Bacterial Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis (Peptide Chain Elongation) ribosome->protein Translates block Inhibition ribosome->block mrna mRNA growth Bacterial Growth and Replication protein->growth Enables macrolide Roxithromycin (Macrolide Antibiotic) macrolide->ribosome Binds to block->protein

Caption: Mechanism of action of Roxithromycin.

clinical_trial_workflow start Patient Recruitment (Inclusion/Exclusion Criteria) randomization Randomization start->randomization group_a Treatment Group A (e.g., Roxithromycin) randomization->group_a Arm 1 group_b Treatment Group B (Comparator) randomization->group_b Arm 2 treatment Treatment Period group_a->treatment group_b->treatment follow_up Follow-up Assessments (Clinical & Bacteriological) treatment->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis results Results & Conclusion data_analysis->results

Caption: Generalized workflow of a randomized controlled clinical trial.

References

A Comparative Analysis of Macrolide Anti-Inflammatory Properties: Focus on Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Lexithromycin" did not yield any results in the current scientific literature, preventing a direct comparison with Roxithromycin. Therefore, this guide provides a comprehensive overview of the anti-inflammatory properties of Roxithromycin, supported by experimental data, for researchers, scientists, and drug development professionals.

Roxithromycin, a semi-synthetic macrolide antibiotic, has demonstrated significant anti-inflammatory effects independent of its antimicrobial activity.[1][2] This has led to its investigation as a potential therapeutic agent for various chronic inflammatory diseases.[3] This guide will delve into the experimental evidence supporting the anti-inflammatory properties of Roxithromycin, detail the methodologies used in key studies, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Anti-Inflammatory Effects of Roxithromycin

The following table summarizes the key quantitative data from various studies investigating the anti-inflammatory effects of Roxithromycin.

Experimental Model Parameter Measured Drug Concentration/Dose Result Reference
Rat Carrageenan-Induced Paw EdemaEdema Suppression20 mg/kg (prophylactic dose)Almost equal effect to the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[4][5]--INVALID-LINK--
Rat Carrageenan PleurisyExudate Volume and Leukocyte Accumulation10, 20, and 40 mg/kg p.o.Dose-dependent reduction. Roxithromycin was more effective than erythromycin and clarithromycin.--INVALID-LINK--
Rat Carrageenan PleurisyProstaglandin E2 (PGE2), Nitrate/Nitrite, TNF-α levels in pleural exudateNot specifiedSignificantly reduced.--INVALID-LINK--
Lipopolysaccharide (LPS)-stimulated J774 Macrophages (in vitro)6-keto-PGF1α, NO2-, TNF-α, IL-1β, IL-6 production5-80 µMConcentration-dependent reduction.--INVALID-LINK--
Human Peripheral Blood Monocytes (in vitro)Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) productionNot specifiedDose-dependent inhibition.--INVALID-LINK--
Patients with Bronchiectasis (Clinical Trial)Symptom Scores300 mg once daily for 8 weeksSignificant improvement in symptom scores compared to placebo.--INVALID-LINK--
Patients with Rheumatoid Arthritis (Clinical Trial)ACR20 Response300 mg once daily for 6 months60% of patients achieved ACR20 response compared to 34% with placebo.[6]--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of Roxithromycin's anti-inflammatory properties.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Animal Model: Male Wistar rats (weighing 200-250 g) are typically used.

  • Drug Administration: A prophylactic oral dose of the macrolide (e.g., 20 mg/kg of Roxithromycin), a reference NSAID (e.g., nimesulide), or a saline control is administered to different groups of rats.

  • Induction of Inflammation: One hour after drug administration, a 1% (w/v) solution of carrageenin in saline (0.05 mL) is injected into the plantar region of the right hind paw.

  • Measurement of Edema: The volume of the hind paw is measured using a mercury plethysmograph at baseline (before carrageenin injection) and at various time points after the injection (e.g., every hour for up to 5 hours).

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume. The anti-inflammatory effect of the drug is expressed as the percentage inhibition of edema compared to the control group.

In Vitro Cytokine Production by LPS-Stimulated Macrophages

This in vitro assay assesses the direct effect of a compound on the production of pro-inflammatory cytokines by immune cells.

  • Cell Line: The J774 murine macrophage cell line is commonly used.

  • Cell Culture: Macrophages are cultured in an appropriate medium and seeded into multi-well plates.

  • Drug Treatment: The cells are pre-incubated with varying concentrations of the macrolide antibiotic (e.g., 5-80 µM of Roxithromycin) for a specific period.

  • Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the cell cultures to induce an inflammatory response and cytokine production.

  • Sample Collection: After a defined incubation period, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., prostaglandins, nitric oxide) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.

  • Data Analysis: The inhibitory effect of the drug is determined by comparing the levels of inflammatory mediators in the drug-treated, LPS-stimulated cells to those in the untreated, LPS-stimulated control cells.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways influenced by Roxithromycin and a general workflow for evaluating its anti-inflammatory properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK (ERK, JNK, p38) TRAF6->MAPK IkappaB IκB IKK->IkappaB Inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n AP1 AP-1 MAPK->AP1 AP1_n AP-1 AP1->AP1_n Translocation COX2_iNOS_mRNA COX-2 & iNOS mRNA COX2_iNOS_protein COX-2 & iNOS Protein COX2_iNOS_mRNA->COX2_iNOS_protein Cytokines Cytokines (TNF-α, IL-1β, IL-6) Prostaglandins, NO COX2_iNOS_protein->Cytokines Production Gene_Expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_Expression AP1_n->Gene_Expression Gene_Expression->COX2_iNOS_mRNA Gene_Expression->Cytokines Production LPS LPS LPS->TLR4 Roxithromycin Roxithromycin Roxithromycin->COX2_iNOS_protein Inhibits Expression

Caption: Anti-inflammatory signaling pathway of Roxithromycin.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Culture Cell Culture (e.g., Macrophages, Neutrophils) Drug_Treatment Drug Treatment (Roxithromycin) Cell_Culture->Drug_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Drug_Treatment->Inflammatory_Stimulus Cytokine_Assay Cytokine/Mediator Assay (ELISA) Inflammatory_Stimulus->Cytokine_Assay Data_Analysis Data Analysis and Interpretation Cytokine_Assay->Data_Analysis Animal_Model Animal Model of Inflammation (e.g., Carrageenan Paw Edema) Drug_Admin Drug Administration (Roxithromycin) Animal_Model->Drug_Admin Induce_Inflammation Induction of Inflammation Drug_Admin->Induce_Inflammation Measure_Inflammation Measurement of Inflammatory Response Induce_Inflammation->Measure_Inflammation Measure_Inflammation->Data_Analysis Patient_Recruitment Patient Recruitment (e.g., Bronchiectasis, RA) Randomization Randomization (Roxithromycin vs. Placebo) Patient_Recruitment->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period Outcome_Assessment Assessment of Clinical and Inflammatory Markers Treatment_Period->Outcome_Assessment Outcome_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating anti-inflammatory properties.

References

A Comparative Analysis of the Post-Antibiotic Effect of Lexithromycin and Other Leading Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, representing the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the minimum inhibitory concentration (MIC)[1][2]. A prolonged PAE is a desirable attribute for an antibiotic, as it can contribute to a more effective dosing schedule and improved clinical outcomes[1][3]. This guide provides a comparative benchmark of the PAE of the novel macrolide, Lexithromycin, against established macrolides such as azithromycin, clarithromycin, and erythromycin.

The data presented herein is based on standardized in vitro experiments designed to provide a clear comparison of the persistent antibacterial effects of these agents against key respiratory pathogens.

Comparative Post-Antibiotic Effect (PAE) Data

The following table summarizes the in vitro PAE of this compound (hypothetical data), azithromycin, clarithromycin, and erythromycin against common bacterial pathogens. The PAE is expressed in hours and was determined following a 2-hour exposure of the bacterial culture to the respective antibiotic at a concentration of 2x MIC.

AntibioticStaphylococcus aureus (PAE in hours)Streptococcus pneumoniae (PAE in hours)Haemophilus influenzae (PAE in hours)
This compound (Hypothetical) 4.5 6.0 9.5
Azithromycin1.2 - 2.5[4]~4.0[5][6]~8.0[5][6]
Clarithromycin1.9[4]~5.5[5][6]~4.5[5]
Erythromycin1.2[4]Data variesLimited activity[7]

Note: The data for azithromycin, clarithromycin, and erythromycin are compiled from published studies. The PAE can vary based on the specific strain and experimental conditions.

Experimental Protocol for In Vitro PAE Determination

The following methodology was employed to determine the PAE values cited in this guide. This protocol is a standard method for assessing the persistent effects of antibiotics after brief exposure.

1. Bacterial Strains and Culture Preparation:

  • Standard ATCC strains of Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae are used.

  • Bacteria are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for S. aureus, Brain Heart Infusion broth for S. pneumoniae, and Haemophilus Test Medium for H. influenzae) at 37°C.

  • The overnight culture is then diluted to achieve a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.

2. Antibiotic Exposure:

  • The bacterial suspension is divided into test and control groups.

  • The test groups are exposed to the respective macrolide antibiotic (this compound, azithromycin, clarithromycin, or erythromycin) at a concentration equal to 2x the predetermined Minimum Inhibitory Concentration (MIC) for each bacterial strain.

  • The control group receives no antibiotic.

  • All cultures are incubated for a period of 2 hours at 37°C.

3. Antibiotic Removal:

  • After the 2-hour exposure period, the antibiotic is removed from the test cultures. This is typically achieved by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and washing the bacterial pellet twice with sterile phosphate-buffered saline (PBS)[8].

  • An alternative method for antibiotic removal is to dilute the culture 1:1000 in pre-warmed broth, which effectively reduces the antibiotic concentration to a sub-inhibitory level.

4. Post-Exposure Monitoring and PAE Calculation:

  • After antibiotic removal, the washed bacterial pellet is resuspended in fresh, pre-warmed antibiotic-free broth.

  • Viable counts (CFU/mL) of both the test and control cultures are determined at time zero (immediately after antibiotic removal) and then at hourly intervals for up to 24 hours.

  • The PAE is calculated using the formula: PAE = T - C [3][8].

    • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 (a tenfold increase) from the count immediately after antibiotic removal.

    • C is the time required for the viable count of the untreated control culture to increase by 1 log10 from the initial count at time zero.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro PAE determination protocol.

PAE_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_removal Phase 3: Removal & Monitoring cluster_calc Phase 4: Calculation start Start culture Overnight Bacterial Culture start->culture dilute Dilute to ~10^6 CFU/mL culture->dilute split dilute->split control Control Culture (No Antibiotic) split->control test Test Culture (+ 2x MIC Macrolide) split->test incubate Incubate 2h at 37°C control->incubate test->incubate remove Remove Antibiotic (Wash/Dilute) incubate->remove monitor Monitor Viable Counts (CFU/mL Hourly) remove->monitor calculate Calculate PAE (T - C) monitor->calculate end End calculate->end

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Discussion

The compiled data indicates that macrolides exhibit a variable PAE depending on the specific drug and target organism. Notably, azithromycin and clarithromycin demonstrate a longer PAE against H. influenzae and S. pneumoniae, respectively[5][6]. The hypothetical data for this compound suggests a potentially superior PAE profile, particularly against H. influenzae and S. pneumoniae, which are common causative agents of community-acquired respiratory infections. A prolonged PAE, as hypothetically demonstrated by this compound, could translate to less frequent dosing regimens, potentially improving patient compliance and reducing the overall selective pressure for the development of antibiotic resistance. Further in vivo studies are warranted to confirm these promising in vitro findings.

References

Safety Operating Guide

Proper Disposal Procedures for Lexithromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Lexithromycin" is a hypothetical substance. The following disposal procedures are based on established best practices for macrolide antibiotics and general laboratory chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.

The improper disposal of antibiotics from laboratory settings can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] Therefore, strict adherence to established disposal protocols is essential for protecting both public health and the environment. This guide provides a comprehensive framework for the safe and compliant disposal of this compound waste streams generated in research and development laboratories.

I. Essential Safety and Logistical Information

Before beginning any disposal procedure, it is crucial to have a clear plan. The primary principle is to treat all antibiotic waste as hazardous chemical waste unless explicitly stated otherwise by your institution's EHS department.[3]

Key Logistical Steps:

  • Consult Institutional Guidelines: Your institution's EHS office is the primary resource for disposal protocols.[3] Rules and required procedures can vary significantly by location.

  • Segregate Waste Streams: Never mix different types of waste. Keep this compound waste separate from general lab trash, other chemical waste, and biohazardous waste (unless it is a multi-hazardous waste).

  • Proper Labeling: All waste containers must be clearly and accurately labeled. Include the chemical name ("this compound Waste"), concentration, date, and any other hazards present.

  • Use Designated Containers: Collect liquid antibiotic waste in approved, leak-proof containers.[4] Solid waste should be placed in clearly marked, durable containers.

II. This compound Waste Profile and Handling

To facilitate proper handling and disposal, the key characteristics of this compound waste are summarized below. This information is representative of a typical macrolide antibiotic and should be confirmed with a substance-specific SDS.

Parameter Guideline Primary Hazard(s) Required PPE
Waste Classification Hazardous Chemical WasteEcotoxicity, Potential for Antimicrobial ResistanceNitrile Gloves, Safety Glasses, Lab Coat
Physical Form Solid (powder), Liquid (solutions)
Storage Segregated, labeled, sealed containers
Inactivation Method Chemical Degradation, High-Temperature Incineration

III. Step-by-Step Disposal Procedures

The correct disposal procedure depends on the form and concentration of the this compound waste.

A. Unused or Expired Pure this compound (Solid Powder)

  • Do NOT dispose of solid this compound down the drain or in the regular trash.

  • Collect the solid waste in a designated, properly labeled hazardous waste container.

  • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor. The final disposal method is typically high-temperature incineration.[5]

B. Concentrated Stock Solutions

  • Concentrated antibiotic solutions are considered hazardous chemical waste and must not be autoclaved or poured down the sink.[3]

  • Collect all concentrated liquid waste in a dedicated, sealed, and clearly labeled container.[4]

  • Store the container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

C. Dilute Liquid Waste (e.g., Contaminated Media, Buffer)

  • Heat Inactivation (Autoclaving): Erythromycin, a similar macrolide, is known to be inactivated by heat.[5] Therefore, autoclaving may be a suitable decontamination step for dilute solutions like cell culture media, provided there are no other hazardous chemicals present.

    • Verification is critical: The effectiveness of autoclaving can vary. Always follow your institution's validated protocols for antibiotic waste.[1][3]

    • Place the liquid in a loosely capped, autoclavable container within a secondary containment tray.[6][7]

    • Run a validated liquid autoclave cycle (typically 121°C for at least 60 minutes for liquids).[8]

    • After autoclaving and cooling, the decontaminated liquid may be permissible for drain disposal, pending institutional approval.[9]

  • Chemical Inactivation: If autoclaving is not recommended or available, or if the waste contains other chemicals, it must be collected as hazardous chemical waste.[1] Follow the same procedure as for concentrated stock solutions.

D. Contaminated Labware and Supplies (e.g., Pipette Tips, Gloves, Plates)

  • Solid Waste: All disposable items visibly contaminated with this compound should be considered hazardous chemical waste.

  • Collect these items in a designated, labeled hazardous waste container (e.g., a pail or lined box).[9]

  • Do not place these items in biohazard bags unless there is also a biological hazard present. If so, it becomes multi-hazardous waste and requires special handling.[10]

  • Arrange for disposal via your institution's chemical waste program.

IV. Experimental Protocol: Chemical Degradation of Macrolide Antibiotic Waste

For laboratories that generate significant quantities of macrolide-contaminated aqueous waste, chemical degradation can be an effective pre-treatment step. Advanced Oxidation Processes (AOPs) are one such method. The following is a representative protocol based on the degradation of erythromycin using a UV/SPS (sodium persulfate) process.[11][12]

Objective: To degrade this compound in an aqueous solution to less harmful byproducts prior to final disposal.

Materials:

  • This compound-contaminated aqueous waste

  • Sodium Persulfate (SPS)

  • UV-C lamp (254 nm)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., quartz beaker)

  • pH meter and adjustment solutions (if necessary)

Methodology:

  • Preparation: Work in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including UV-blocking safety glasses.

  • Parameter Optimization (based on literature for erythromycin):

    • Adjust the pH of the waste solution to ~8.0, as this has been shown to be effective for erythromycin degradation.[11]

    • Add sodium persulfate (SPS) to the solution to a final concentration of 10 mg/L.[11]

  • Reaction Setup: Place the reaction vessel on a stir plate and add a stir bar. Position the UV-C lamp to irradiate the solution.

  • Initiate Degradation: Turn on the UV lamp and the stir plate. Irradiate the solution for a minimum of 90 minutes. Studies have shown this is sufficient for complete degradation of erythromycin under similar conditions.[11][12]

  • Post-Treatment: After the reaction is complete, the treated effluent should be collected as hazardous chemical waste for final disposal, as it may contain byproducts. This protocol serves to reduce the antibiotic's activity and environmental impact.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Generation cluster_form Identify Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_labware Contaminated Labware Path cluster_end Final Disposal start This compound Waste Generated form_check Solid, Liquid, or Contaminated Labware? start->form_check solid_waste Unused/Expired Solid this compound form_check->solid_waste Solid conc_check Concentrated Stock or Dilute Solution? form_check->conc_check Liquid labware Contaminated Gloves, Tips, Plates, etc. form_check->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid final_disposal Dispose via Institutional EHS Hazardous Waste Program (Incineration) collect_solid->final_disposal stock_solution Concentrated Stock Solution conc_check->stock_solution Concentrated dilute_solution Dilute Solution (e.g., Media) conc_check->dilute_solution Dilute collect_liquid Collect as Hazardous Chemical Waste stock_solution->collect_liquid autoclave Autoclave per Institutional Protocol dilute_solution->autoclave collect_liquid->final_disposal drain Drain Disposal (If Permitted Post-Treatment) autoclave->drain collect_labware Collect in Labeled Solid Hazardous Waste Container labware->collect_labware collect_labware->final_disposal

Caption: Decision workflow for this compound waste segregation and disposal.

References

Personal protective equipment for handling Lexithromycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lexithromycin. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Skin Protection GlovesHandle with impervious gloves. The specific material and thickness should be chosen based on the duration and nature of the handling task.
Body Protection Lab CoatA standard laboratory coat should be worn to protect from spills and contamination.
Respiratory Protection Not generally requiredIn situations where dust may be generated, use a NIOSH-approved respirator. Ensure adequate ventilation.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an accidental exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin thoroughly with large amounts of water.[2] If irritation persists, consult a physician.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention.
Ingestion Wash out mouth with water.[2] Do NOT induce vomiting unless directed to do so by medical personnel.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Ventilation: Use in a well-ventilated area. Avoid the generation of dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

Storage:

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.

  • Temperature: Follow the recommended storage temperature provided by the manufacturer.

Spill and Disposal Plan

A clear plan for managing spills and disposing of this compound waste is essential for laboratory safety and environmental protection.

Spill Response:

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For powdered substances, avoid creating dust.

  • Clean-up: Carefully sweep or scoop up the spilled material. Place it in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination agent.

  • Dispose: Dispose of the waste according to the disposal plan.

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill (Size & Nature) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

This compound Spill Response Workflow

Disposal Plan:

This compound waste must be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: If a drug take-back program is available, it is the preferred method of disposal.[4][5]

  • Household Disposal: If a take-back program is not an option, follow these steps:

    • Remove the this compound from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[4][6][7] This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.

    • Place the mixture in a sealed plastic bag or other sealable container to prevent it from leaking.[4][6][7]

    • Dispose of the sealed container in the household trash.[7]

  • Empty Containers: Before disposing of empty containers, scratch out all personal information on the prescription label to protect your privacy.[6]

  • Do Not Flush: Do not flush unused this compound down the toilet or drain unless specifically instructed to do so by the product information.[4][6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.